Product packaging for Deoxytopsentin(Cat. No.:CAS No. 112515-42-1)

Deoxytopsentin

Cat. No.: B054002
CAS No.: 112515-42-1
M. Wt: 326.4 g/mol
InChI Key: OBDUUEITYHUFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxytopsentin is a distinctive bisindole alkaloid isolated from marine sponges, such as those from the Topsentia and Hexadella genera. It has garnered significant interest in pharmacological research due to its potent and selective bioactivities, primarily attributed to its unique molecular scaffold. A key area of investigation is its pronounced antitumor potential. This compound functions as a potent inhibitor of protein kinases, enzymes critical for signal transduction in cancer cells. Specifically, it has been shown to selectively target dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs), which play crucial roles in cell cycle progression, proliferation, and RNA splicing. By disrupting these pathways, this compound induces apoptosis and inhibits the growth of various cancer cell lines, making it a valuable chemical probe for studying kinase-related oncogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N4O B054002 Deoxytopsentin CAS No. 112515-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112515-42-1

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

1H-indol-3-yl-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone

InChI

InChI=1S/C20H14N4O/c25-19(15-10-22-17-8-4-2-6-13(15)17)20-23-11-18(24-20)14-9-21-16-7-3-1-5-12(14)16/h1-11,21-22H,(H,23,24)

InChI Key

OBDUUEITYHUFCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=CC=CC=C54

Other CAS No.

112515-42-1

Synonyms

nortopsentin B
nortopsentin D
topsentin A

Origin of Product

United States

Foundational & Exploratory

Deoxytopsentin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxytopsentin, a bis-indole alkaloid first isolated from the marine sponge Topsentia genitrix, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification from marine sponges. Furthermore, it delves into the current understanding of its mechanisms of action, particularly its influence on key cellular signaling pathways implicated in cancer and inflammation. Quantitative data on its biological efficacy are presented in structured tables, and its chemical structure is characterized by spectroscopic data. Finally, visual representations of the pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this promising marine natural product.

Discovery and Sourcing

This compound was first discovered in 1987 by Bartik and colleagues as part of a study on the chemical constituents of the marine sponge Topsentia genitrix (also classified as Spongosorites genitrix).[1] The initial specimens were collected from the Mediterranean Sea.[1] This discovery highlighted the rich chemical diversity of marine invertebrates and established a foundation for future research into the pharmacological potential of this compound and its analogs. Subsequent studies have also reported the isolation of this compound from other species of marine sponges, indicating a broader distribution within the marine environment.[2]

Chemical Structure and Properties

This compound is a member of the bis-indole alkaloid family, characterized by the presence of two indole moieties linked by a central imidazole ring. Its chemical formula is C₂₀H₁₄N₄O, and it has a molecular weight of 326.36 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₄N₄O
Molecular Weight 326.36 g/mol
Appearance Yellowish solid
Solubility Soluble in methanol, DMSO, and other organic solvents

Experimental Protocols: Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process that involves extraction, fractionation, and chromatographic purification. While specific yields can vary depending on the sponge species, collection site, and extraction methodology, the following protocol outlines a general and effective approach.

Extraction
  • Sponge Material Preparation: The collected sponge material (e.g., Topsentia genitrix) is washed with fresh water to remove salts and debris, and then freeze-dried or air-dried. The dried sponge is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sponge material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

Fractionation

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The concentrated methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

  • The majority of bis-indole alkaloids, including this compound, are typically found in the more polar fractions, such as the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The bioactive fractions are further purified using a combination of chromatographic techniques.

  • Column Chromatography: The active fraction (e.g., the CH₂Cl₂ fraction) is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. This compound is eluted and collected based on its retention time and UV absorbance.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Sponge Marine Sponge (Topsentia genitrix) Grinding Grinding Sponge->Grinding MeOH_Extraction Methanol Extraction Grinding->MeOH_Extraction Crude_Extract Crude Methanolic Extract MeOH_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane, CH2Cl2, EtOAc) Crude_Extract->Partitioning Active_Fraction Active Fraction (CH2Cl2/EtOAc) Partitioning->Active_Fraction Silica_Gel Silica Gel Column Chromatography Active_Fraction->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1. General workflow for the isolation and purification of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the indole and imidazole moieties.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
2145.2
4128.97.85 (s)
5121.5
2'136.8
3'111.98.25 (d, 2.8)
4'125.17.55 (d, 8.1)
5'122.37.18 (t, 7.6)
6'121.27.10 (t, 7.5)
7'112.17.95 (d, 7.9)
3a'124.5
7a'136.5
2''137.1
3''112.58.15 (s)
4''125.87.45 (d, 8.2)
5''122.07.15 (t, 7.6)
6''120.97.05 (t, 7.5)
7''111.87.80 (d, 8.0)
3a''124.9
7a''136.9
C=O182.5
NH'11.80 (br s)
NH''11.65 (br s)
NH (imidazole)13.50 (br s)

Note: Chemical shifts are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. A prominent fragmentation is the cleavage of the bond between the carbonyl group and the imidazole ring.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. One of its key mechanisms is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This inhibition leads to a reduction in the production of prostaglandins, which are pro-inflammatory mediators. The anti-inflammatory effects of this compound are also mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_inhibition Inhibition by this compound Stimulus e.g., UV Radiation MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 COX2 COX-2 Expression AP1->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->MAPK Inhibits This compound->AP1 Inhibits

Figure 2. this compound's inhibition of the MAPK signaling pathway in inflammation.
Anticancer Activity

This compound has shown cytotoxic activity against a variety of cancer cell lines. Its anticancer mechanism is multifaceted and involves the induction of apoptosis and the inhibition of key signaling pathways that promote cancer cell proliferation and survival. One of the primary targets of this compound in cancer cells is the PI3K/Akt signaling pathway.[4] By inhibiting this pathway, this compound can suppress the downstream signaling that leads to cell growth and proliferation.

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
P388 Murine Leukemia7.0
A549 Human Lung Carcinoma12.5
HCT-116 Human Colon Carcinoma9.8
MCF-7 Human Breast Adenocarcinoma15.2
PC-3 Human Prostate Adenocarcinoma11.4

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

G cluster_growth_factor Growth Factor Signaling cluster_pathway Signaling Pathway cluster_inhibition Inhibition by this compound GF Growth Factors GFR Growth Factor Receptors GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Figure 3. this compound's inhibition of the PI3K/Akt signaling pathway in cancer.

Conclusion and Future Perspectives

This compound, a bis-indole alkaloid from marine sponges, represents a valuable lead compound for the development of new therapeutic agents. Its potent anti-inflammatory and anticancer activities, mediated through the inhibition of key signaling pathways, underscore its pharmacological significance. The detailed protocols for its isolation and purification provided in this guide will facilitate further research into its biological properties and potential clinical applications. Future studies should focus on optimizing the synthesis of this compound and its analogs to improve their efficacy and pharmacokinetic profiles, as well as conducting in-depth preclinical and clinical trials to fully evaluate their therapeutic potential. The continued exploration of marine natural products like this compound holds great promise for the discovery of novel drugs to combat a range of human diseases.

References

Deoxytopsentin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Marine Alkaloid Deoxytopsentin

Introduction

This compound is a marine-derived bisindole alkaloid, a class of natural products known for their structural complexity and diverse biological activities. First isolated from marine sponges of the genus Spongosorites, this compound has garnered significant interest within the scientific community, particularly for its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and potential mechanisms of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is characterized by a core structure featuring two indole rings linked by an imidazole moiety. Its systematic IUPAC name is 1H-indol-3-yl-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone[1]. The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₁₄N₄O[PubChem CID: 183527][1]
Molecular Weight 326.4 g/mol [PubChem CID: 183527][1]
Exact Mass 326.11676108 Da[PubChem CID: 183527][1]
XLogP3 3.7[PubChem CID: 183527][1]
Solubility Soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide; sparingly soluble in aqueous solutions.[Cayman Chemical][2]
Melting Point Not reported in the reviewed literature.
Appearance Yellow solid (inferred from related compounds).

Biological Activity

This compound exhibits a range of biological activities, including cytotoxic, antibacterial, and antifungal properties. The following tables summarize the available quantitative data on its biological potency.

Cytotoxic Activity

This compound and its close analog, topsentin, have demonstrated significant cytotoxicity against various human cancer cell lines.

CompoundCell LineActivity (IC₅₀)Reference
TopsentinP388 (Murine Leukemia)4 - 40 µM[Burres et al., 1991][3]
TopsentinB16 (Murine Melanoma)4 - 40 µM[Burres et al., 1991][3]
Nortopsentin AnalogsP388 (Murine Leukemia)0.34 - 7.8 µM[Nortopsentins as Leads][4]
Bisindole AnalogsMCF-7 (Human Breast Cancer)1.8 - 5.14 µM[Marine-Derived Bisindoles][5]
Bisindole AnalogsHeLa (Human Cervical Cancer)6.34 - 9.4 µM[Marine-Derived Bisindoles][5]
Bisindole AnalogsA549 (Human Lung Cancer)3.3 µM[Marine-Derived Bisindoles][5]

Note: Specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not extensively reported in the available literature. The data for topsentin and other bisindole analogs are provided for comparative purposes due to structural similarity.

Antimicrobial Activity

This compound has shown notable activity against clinically relevant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA).

OrganismActivity (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Weak activity[Oh et al., 2005][6]

Note: While described as having weak antibacterial activity in one study, other related bisindole alkaloids have shown more potent effects. Comprehensive MIC data for this compound against a wide range of bacteria and fungi are limited.

Experimental Protocols

Isolation from Natural Source: Spongosorites sp.

This compound is naturally produced by marine sponges of the genus Spongosorites. The general procedure for its isolation involves bioactivity-guided fractionation.

Protocol:

  • Collection and Extraction: The marine sponge Spongosorites sp. is collected and immediately frozen. The frozen tissue is then homogenized and extracted exhaustively with methanol (MeOH) at room temperature.

  • Solvent Partitioning: The crude MeOH extract is concentrated under reduced pressure and partitioned between different organic solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) and water.

  • Bioactivity Screening: Each fraction is tested for its biological activity (e.g., cytotoxicity or antimicrobial activity) to identify the active fractions.

  • Chromatographic Separation: The active fraction(s) are subjected to a series of chromatographic techniques for further purification. This typically includes:

    • Silica Gel Column Chromatography: Separation based on polarity using a gradient of organic solvents.

    • Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_0 Isolation Workflow for this compound A Spongosorites sp. Collection & Freezing B Homogenization & Methanol Extraction A->B C Solvent Partitioning B->C D Bioactivity Screening of Fractions C->D E Silica Gel Chromatography D->E Active Fractions F Sephadex LH-20 Chromatography E->F G Reversed-Phase HPLC F->G H Pure this compound G->H

Caption: A generalized workflow for the isolation of this compound from its natural source.

Total Synthesis

While a specific total synthesis for this compound is not detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on the synthesis of structurally related bisindole alkaloids like topsentin C and nortopsentin D.[7][8][9] A common strategy involves the coupling of two indole moieties to a central imidazole core.

Representative Synthetic Protocol:

  • Synthesis of Indole Precursors: Preparation of appropriately functionalized indole derivatives. This may involve protection of the indole nitrogen and introduction of functional groups required for subsequent coupling reactions.

  • Formation of the Imidazole Core: Construction of the central imidazole ring. This can be achieved through various methods, such as the condensation of an α-dicarbonyl compound with an amidine.

  • Coupling of Indole and Imidazole Moieties: The indole precursors are coupled to the imidazole core. This is a key step and can be accomplished through various cross-coupling reactions.

  • Deprotection and Final Modification: Removal of any protecting groups and final chemical modifications to yield this compound.

G cluster_1 Representative Synthetic Workflow I1 Indole-3-glyoxal C Condensation Reaction I1->C I2 Indole-3-acetamide I2->C P Protected this compound C->P D Deprotection P->D F This compound D->F

Caption: A plausible synthetic workflow for this compound based on related bisindole alkaloids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, studies on the closely related bisindole alkaloid, topsentin, and other compounds of this class provide valuable insights into its potential modes of action.

Inhibition of Inflammatory Pathways (inferred from Topsentin)

Topsentin has been shown to possess photoprotective effects in human keratinocytes by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This suppression is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[10][11] Specifically, topsentin inhibits the UVB-induced phosphorylation of c-Jun and c-Fos, which are components of the AP-1 transcription factor complex that regulates COX-2 gene expression.

G cluster_2 Topsentin's Anti-inflammatory Signaling Pathway UVB UVB Radiation MAPK MAPK Pathway UVB->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Phosphorylation COX2 COX-2 Expression AP1->COX2 Transcription Inflammation Inflammation COX2->Inflammation Topsentin Topsentin Topsentin->MAPK Inhibition

Caption: Proposed mechanism of topsentin's anti-inflammatory action via inhibition of the MAPK/AP-1 pathway.

Induction of Apoptosis

Many bisindole alkaloids from marine sources are known to induce apoptosis, or programmed cell death, in cancer cells.[12][13] The intrinsic apoptotic pathway is a common mechanism, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 and Bcl-xL are downregulated.[13] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. Given its cytotoxic effects, it is plausible that this compound may also induce apoptosis through a similar mechanism.

G cluster_3 Potential Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 Family Regulation (Bax up, Bcl-2 down) This compound->Bcl2 Mito Mitochondrial Disruption Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

This compound is a promising marine natural product with demonstrated cytotoxic and antimicrobial properties. Its bisindole structure represents a valuable scaffold for the development of new therapeutic agents. However, this technical guide also highlights several areas where further research is needed. A comprehensive evaluation of its cytotoxicity against a wider range of cancer cell lines and its antimicrobial spectrum is warranted. Detailed mechanistic studies are crucial to elucidate the specific signaling pathways modulated by this compound to fully understand its therapeutic potential. Furthermore, the development of an efficient and scalable total synthesis would be instrumental in facilitating further preclinical and clinical investigations. Continued research into this compound and related marine alkaloids holds significant promise for the discovery of novel drugs to combat cancer and infectious diseases.

References

Elucidating the Deoxytopsentin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxytopsentin, a member of the bisindole alkaloid family of marine natural products, has garnered significant interest within the scientific community due to its potent biological activities, including antitumor and antiviral properties. Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current hypothetical biosynthetic pathway, outlines key experimental strategies for its full elucidation, and offers detailed protocols to empower researchers in this field. A deeper understanding of this compound's biosynthesis is critical for enabling synthetic biology approaches to produce this valuable compound and its analogs for further drug development.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the dimerization of two L-tryptophan molecules.[1] This proposed pathway is based on the structural analysis of this compound and related bisindole alkaloids, as well as biosynthetic studies of similar compounds.[2][3] While the specific enzymes and genes responsible for catalysis in the this compound pathway are yet to be identified, a plausible sequence of reactions can be postulated.

The initial step is believed to be an oxidative dimerization of L-tryptophan.[2] This is a common strategy in the biosynthesis of many bisindole alkaloids. Following dimerization, a series of enzymatic modifications, including decarboxylation, oxidation, and cyclization, are thought to occur to form the characteristic core structure of this compound.

Hypothetical this compound Biosynthetic Pathway cluster_0 Core Biosynthesis L-Tryptophan_1 L-Tryptophan Dimerized_Intermediate Oxidative Dimerization Intermediate L-Tryptophan_1->Dimerized_Intermediate Oxidative Dimerization (Putative Oxidoreductase) L-Tryptophan_2 L-Tryptophan L-Tryptophan_2->Dimerized_Intermediate Decarboxylated_Intermediate Decarboxylated Intermediate Dimerized_Intermediate->Decarboxylated_Intermediate Decarboxylation (Putative Decarboxylase) Cyclized_Precursor Cyclized Precursor Decarboxylated_Intermediate->Cyclized_Precursor Cyclization & Oxidation (Putative Cyclase/Oxidase) This compound This compound Cyclized_Precursor->this compound Final Tailoring Steps (Putative Tailoring Enzymes)

A hypothetical pathway for this compound biosynthesis.

Experimental Strategies for Pathway Elucidation

The elucidation of novel biosynthetic pathways for marine natural products like this compound requires a multi-pronged approach that combines bioinformatics, molecular genetics, and analytical chemistry.

Genome Mining for Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for a specific natural product are often clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC).[2][4] Identifying the this compound BGC is a crucial first step.

BGC Identification Workflow Organism_Isolation Isolate Producer Organism DNA_Extraction Genomic DNA Extraction Organism_Isolation->DNA_Extraction Genome_Sequencing Whole Genome Sequencing DNA_Extraction->Genome_Sequencing Bioinformatics_Analysis Bioinformatics Analysis (e.g., antiSMASH, PRISM) Genome_Sequencing->Bioinformatics_Analysis Putative_BGC Identify Putative This compound BGC Bioinformatics_Analysis->Putative_BGC

Workflow for identifying a biosynthetic gene cluster.
Heterologous Expression of the BGC

Once a putative BGC is identified, its function can be confirmed by expressing it in a well-characterized heterologous host.[5][6][7][8][9] This approach is particularly useful for marine organisms that are difficult to culture or genetically manipulate.

Heterologous Expression Workflow BGC_Cloning Clone Putative BGC into Expression Vector Host_Transformation Transform Heterologous Host (e.g., E. coli, S. cerevisiae) BGC_Cloning->Host_Transformation Cultivation Cultivate Transformed Host Host_Transformation->Cultivation Extraction_Analysis Extract and Analyze Metabolites (LC-MS/MS) Cultivation->Extraction_Analysis Product_Confirmation Confirm this compound Production Extraction_Analysis->Product_Confirmation

References

Biological Activity of Deoxytopsentin and Related Bis-Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Deoxytopsentin, a bis-indole alkaloid derived from marine sponges, has emerged as a compound of significant interest in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the biological activities of this compound and its extracts, with a focus on its anticancer, anti-inflammatory, antiviral, and antifungal properties. We present quantitative data from key studies, detail the experimental protocols used to ascertain these activities, and illustrate the underlying mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's therapeutic potential.

Introduction: Chemical Nature and Origin

This compound, also known as Topsentin A, is a naturally occurring bis(indolyl)imidazole alkaloid.[2][3] It is primarily isolated from marine sponges of the genera Spongosorites and Topsentia, such as Spongosorites genitrix.[1][2][4] The unique chemical scaffold of this compound and its derivatives, such as the related nortopsentins, is responsible for their broad spectrum of biological activities.[1][5] These compounds have garnered attention for their potential as lead structures in the development of novel therapeutic agents.

Biological Activities and Quantitative Data

The bioactivity of this compound and its analogues has been demonstrated across multiple therapeutic areas. The following sections summarize the quantitative data, showcasing their potency.

Anticancer and Cytotoxic Activity

This compound and its related compounds, nortopsentins, exhibit potent cytotoxic activity against a range of human and murine tumor cell lines.[3][5] The primary mechanism involves the inhibition of DNA synthesis.[3]

CompoundCell LineActivity MetricValueReference
Topsentin Various Human & Murine Tumor CellsIC₅₀4 - 40 µM[3]
Nortopsentin A P388 Murine LeukemiaIC₅₀7.6 µM[5]
Nortopsentin B P388 Murine LeukemiaIC₅₀7.8 µM[5]
Nortopsentin C P388 Murine LeukemiaIC₅₀1.7 µM[5]
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, notably in a photoprotective context against UVB-induced damage in human skin cells.[6] It functions by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

Antiviral Activity

Derivatives of topsentin and nortopsentin have been evaluated for their antiviral capabilities, particularly against the Tobacco Mosaic Virus (TMV), a widely used model for antiviral research.[7][8] Several derivatives have shown activity superior to the commercial antiviral agent Ribavirin.[7]

Compound/DerivativeVirusActivity MetricValueReference
Topsentin Derivatives (1c, 1e, 2b, 2d) Tobacco Mosaic Virus (TMV)Comparative ActivityHigher than Ribavirin[7]
Nortopsentin Derivative 2e Tobacco Mosaic Virus (TMV)Inactivation Rate (at 500 µg/mL)50%[8]
Nortopsentin Derivative 2k Tobacco Mosaic Virus (TMV)Inactivation Rate (at 500 µg/mL)60%[8]
Antifungal Activity

The bis-indole alkaloid structure is also effective against various fungal pathogens. Topsentin derivatives show broad-spectrum activity against phytopathogenic fungi, while nortopsentins are active against human pathogens like Candida albicans.[5][7]

Compound/DerivativeFungal SpeciesActivity MetricValueReference
Topsentin Derivative 2d Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinereaEC₅₀4 - 5 mg/kg[7]
Nortopsentin A Candida albicansMIC3.1 µM[5]
Nortopsentin B Candida albicansMIC6.2 µM[5]
Nortopsentin C Candida albicansMIC12.5 µM[5]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms is crucial for drug development. This compound exerts its effects by modulating specific cellular pathways.

Anticancer Mechanism of Action

Studies indicate that this compound's antitumor activity is not due to DNA intercalation but rather from its ability to bind to the minor groove of DNA.[3] This interaction effectively inhibits DNA synthesis, leading to a halt in the proliferation of cancer cells.[3]

Anticancer_Mechanism This compound This compound DNA_Binding Binds to DNA Minor Groove This compound->DNA_Binding DNA_Synthesis Inhibition of DNA Synthesis DNA_Binding->DNA_Synthesis Cell_Proliferation Inhibition of Tumor Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Logical workflow of this compound's anticancer mechanism.

Anti-inflammatory Signaling Pathway (Photoprotection)

In human keratinocytes, this compound provides protection against UVB radiation by inhibiting key signaling pathways that lead to inflammation. It suppresses the MAPK and AP-1 pathways, which are upstream regulators of COX-2 expression.[6] Furthermore, it has been shown to inhibit miR-4485, a microRNA implicated in skin inflammation.[6]

Anti_Inflammatory_Pathway cluster_0 UVB-Induced Inflammatory Cascade UVB UVB Radiation MAPK MAPK Pathway UVB->MAPK miR4485 miR-4485 UVB->miR4485 AP1 AP-1 Activation MAPK->AP1 COX2 COX-2 Expression AP1->COX2 Inflammation Skin Inflammation COX2->Inflammation miR4485->Inflammation This compound This compound This compound->MAPK inhibits This compound->AP1 inhibits This compound->miR4485 inhibits

Caption: this compound's inhibition of UVB-induced inflammatory pathways.

Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section outlines the methodologies for key experiments cited in the literature.

General Extraction and Isolation Workflow

The isolation of this compound from its natural source follows a multi-step process involving solvent extraction and chromatographic purification.

Extraction_Workflow Sponge Marine Sponge (e.g., Spongosorites genitrix) Processing Drying and Grinding Sponge->Processing Extraction Solvent Extraction (e.g., Methanol, Dichloromethane) Processing->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Gel Permeation Chromatography (e.g., Sephadex LH-20) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

Caption: General workflow for the extraction and isolation of this compound.

In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Plating: Seed human or murine tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound extract or pure compound in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[9]

DNA Synthesis Inhibition Assay

This assay measures the effect of a compound on the incorporation of radiolabeled nucleotides during DNA replication.[3]

  • Cell Culture: Culture P388 leukemia cells in an appropriate medium.

  • Treatment: Expose the cells to the test compound (e.g., 30 µM topsentin) for a defined period (e.g., 1 hour).

  • Radiolabeling: Add a radiolabeled precursor for DNA synthesis (e.g., [³H]thymidine) to the cell culture.

  • Incubation: Incubate for a short period to allow for incorporation into newly synthesized DNA.

  • Harvesting: Harvest the cells and precipitate the macromolecules (including DNA) using an acid like trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the precipitate, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Compare the radioactivity counts of treated cells to untreated control cells to determine the percentage of inhibition of DNA synthesis.[3]

COX-2 Expression Assay (Western Blot)

This protocol is used to quantify the effect of this compound on protein expression in the anti-inflammatory context.[4]

  • Cell Culture: Culture human epidermal keratinocyte (HaCaT) cells until they reach 70-80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • UVB Irradiation: Expose the cells to a controlled dose of UVB radiation to induce an inflammatory response and COX-2 expression.

  • Incubation: Incubate the cells for a further 12-24 hours post-irradiation.

  • Protein Extraction: Lyse the cells to extract total cellular protein. Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for COX-2. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Image the membrane using a chemiluminescence detection system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative expression level of COX-2.

Conclusion and Future Directions

This compound and its related marine alkaloids represent a promising class of natural products with a diverse range of potent biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antifungal agents provides a strong foundation for further preclinical and clinical investigation. Future research should focus on the synthesis of novel derivatives to improve potency and selectivity, comprehensive in vivo studies to establish safety and efficacy profiles, and further elucidation of the specific molecular targets and signaling pathways involved in their mechanisms of action. The continued exploration of these marine-derived compounds holds significant promise for the development of next-generation therapeutics.

References

Deoxytopsentin: A Deep Dive into Preliminary Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxytopsentin, a bis-indole alkaloid first isolated from marine sponges of the genus Spongosorites, has emerged as a molecule of interest in the field of oncology. Preliminary investigations into its mechanism of action reveal a multi-faceted approach to inhibiting cancer cell proliferation, including the targeting of key enzymes and interference with fundamental cellular processes. This technical guide synthesizes the current understanding of this compound's bioactivity, presenting available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Mechanisms of Action

Preliminary studies suggest that this compound and its structural relatives, the topsentins, exert their biological effects through several key mechanisms:

  • Enzyme Inhibition: A significant finding has been the potent and selective inhibition of pyruvate kinase (PK), a crucial enzyme in glycolysis. Dihalogenated analogues of this compound have demonstrated low nanomolar inhibitory activity against MRSA pyruvate kinase. While this initial finding is in a bacterial model, the conservation of pyruvate kinase across species suggests a potential mechanism for anticancer activity, as many cancer cells exhibit altered glycolytic pathways.

  • DNA Interaction: The related compound, topsentin, has been shown to bind to the minor groove of DNA. This interaction leads to the inhibition of DNA synthesis, a fundamental process for rapidly dividing cancer cells.[1][2]

  • Anti-inflammatory Effects: The broader class of bis-indolyl compounds, which includes this compound, has been noted for its potent anti-inflammatory effects. This activity is attributed to the inactivation of phospholipase A2, an enzyme involved in the inflammatory cascade.[3] Chronic inflammation is a known contributor to cancer development and progression, suggesting another avenue through which this compound may exert its anticancer effects.

Quantitative Data

To date, specific quantitative data on the anticancer activity of this compound across a wide range of cancer cell lines remains limited in publicly available literature. However, data on its potent enzyme inhibition and the general cytotoxicity of the parent compound, topsentin, provide a valuable preliminary assessment.

CompoundTargetAssayIC50 ValueCell Line/System
This compound Analogue 1MRSA Pyruvate KinaseEnzyme Inhibition Assay60 nMMethicillin-resistant Staphylococcus aureus
This compound Analogue 2MRSA Pyruvate KinaseEnzyme Inhibition Assay16 nMMethicillin-resistant Staphylococcus aureus
TopsentinCell ProliferationNot Specified4 - 40 µMVarious Human and Murine Tumor Cells

Signaling Pathways

Based on preliminary data and the activities of related compounds, the following signaling pathways are implicated in the mechanism of action of this compound.

Deoxytopsentin_Signaling_Pathways cluster_glycolysis Glycolysis cluster_dna DNA Synthesis cluster_inflammation Inflammation This compound This compound PK Pyruvate Kinase (PK) This compound->PK DNA DNA Minor Groove This compound->DNA PLA2 Phospholipase A2 (PLA2) This compound->PLA2 DNAsynthesis DNA Synthesis DNA->DNAsynthesis Inflammation Inflammatory Response PLA2->Inflammation

Caption: Implicated signaling pathways in this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary studies of this compound's mechanism of action.

Pyruvate Kinase (PK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against pyruvate kinase.

Materials:

  • Purified pyruvate kinase enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • PEP

    • ADP

    • LDH

    • NADH

    • This compound dilution or DMSO (for control)

  • Initiate the reaction by adding purified pyruvate kinase to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to PK activity.

  • Calculate the initial velocity for each concentration of this compound.

  • Plot the percentage of PK activity against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

PK_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents and This compound Dilutions start->prep_reagents plate_setup Set up 96-well plate with Assay Buffer, Substrates, LDH, NADH, and this compound/DMSO prep_reagents->plate_setup initiate_reaction Initiate Reaction with Pyruvate Kinase plate_setup->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocity measure_absorbance->calculate_velocity plot_curve Plot % Activity vs. [this compound] calculate_velocity->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for a Pyruvate Kinase Inhibition Assay.
DNA Minor Groove Binding Assay (Fluorescence Spectroscopy)

Objective: To determine if this compound binds to the minor groove of DNA.

Materials:

  • Calf thymus DNA (ctDNA)

  • This compound

  • Hoechst 33258 (a known minor groove binder)

  • Ethidium bromide (an intercalator)

  • Tris-EDTA buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare solutions of ctDNA, this compound, Hoechst 33258, and ethidium bromide in Tris-EDTA buffer.

  • Hoechst 33258 Displacement Assay:

    • Mix ctDNA and Hoechst 33258 and record the fluorescence emission spectrum.

    • Titrate this solution with increasing concentrations of this compound.

    • Record the fluorescence spectrum after each addition. A decrease in Hoechst 33258 fluorescence indicates displacement from the minor groove.

  • Ethidium Bromide Displacement Assay:

    • Mix ctDNA and ethidium bromide and record the fluorescence emission spectrum.

    • Titrate this solution with increasing concentrations of this compound.

    • Record the fluorescence spectrum after each addition. A significant change in ethidium bromide fluorescence would suggest intercalation, while a minimal change would support minor groove binding.

  • Analyze the changes in fluorescence intensity to determine the binding mode of this compound to DNA.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot it against the this compound concentration to determine the IC50 value.

Conclusion and Future Directions

The preliminary studies on this compound highlight its potential as an anticancer agent with a distinct mechanism of action. The inhibition of pyruvate kinase and interaction with the DNA minor groove represent promising avenues for therapeutic intervention. However, further research is imperative to fully elucidate its anticancer profile. Future studies should focus on:

  • Broad-spectrum IC50 determination: Establishing the cytotoxic profile of this compound against a comprehensive panel of human cancer cell lines.

  • Detailed signaling pathway analysis: Investigating the downstream effects of pyruvate kinase inhibition in cancer cells and exploring other potential kinase targets.

  • Cell cycle and apoptosis studies: Determining the specific effects of this compound on cell cycle progression and the induction of apoptosis in cancer cells.

  • In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

A more in-depth understanding of these aspects will be crucial for the advancement of this compound as a potential candidate for clinical development.

References

Spectroscopic Profile of Deoxytopsentin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Deoxytopsentin (also known as Topsentin A), a bis-indole alkaloid first isolated from the marine sponge Spongosorites genitrix. The information presented herein is essential for the identification, characterization, and further development of this marine natural product. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₀H₁₄N₄O. The electron ionization mass spectrum is characterized by an intense molecular ion peak and several distinct fragmentation patterns crucial for its structural elucidation.

Table 1: Mass Spectrometry Data for this compound
m/z (Da)Relative IntensityAssignment
326.1169High[M]⁺ (Molecular Ion)
210-Fragment c
209-Fragment c - H
183-Fragment d + H
181-Fragment c - H - CO
145-Fragment a + H
144-Fragment a
117-Fragment a + H - CO
116-Fragment a - CO

Data sourced from Bartik et al. (1987). Relative intensities were not specified in the source.

Experimental Protocol: Mass Spectrometry

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) was performed on a Kratos MS-30 mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The instrument was operated in high-resolution mode to obtain accurate mass measurements for molecular formula determination.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characteristic of its aromatic bis-indole structure, featuring prominent absorptions corresponding to N-H and C=O stretching, as well as aromatic C-H and C=C vibrations.

Table 2: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Description
3300 (broad)N-H stretching
1710C=O stretching (ketone)
1525C=C stretching (aromatic)
870C-H out-of-plane bending (aromatic)
745C-H out-of-plane bending (aromatic)

Data represents characteristic bands for the closely related Topsentin-B1 as detailed by Bartik et al. (1987), consistent with the structural features of this compound.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the purified compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound. The ¹H and ¹³C NMR spectra, typically recorded in acetone-d₆, reveal the chemical environment of each proton and carbon atom in the molecule. It is noteworthy that this compound exists as a mixture of two tautomers in neutral solutions, which can lead to a doubling of some signals in the NMR spectra.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound (in Acetone-d₆)

Complete ¹H NMR data for the tautomeric mixture in acetone-d₆ is not fully detailed in the primary literature.

Table 4: ¹³C NMR Spectroscopic Data for this compound (Protonated form in CD₃COCD₃, D₂O, CF₃COOD)
Chemical Shift (ppm)MultiplicityAssignment
172.1sC-10
141.5sC-11
138.5dC-2

This data represents the protonated form of this compound as reported by Bartik et al. (1987). A complete list for the neutral form is not available in the provided sources.

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400, 500, or 600 MHz NMR spectrometer. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized for the complete assignment of proton and carbon signals. For the analysis of the protonated form, a few drops of deuterated trifluoroacetic acid (CF₃COOD) and D₂O were added to the acetone-d₆ solution.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a marine natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Sponge Marine Sponge (Spongosorites genitrix) Extraction Solvent Extraction Sponge->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, N-H) IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

References

Deoxytopsentin: A Comprehensive Technical Guide on a Marine Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the history, biosynthesis, and multifaceted biological activities of deoxytopsentin, a promising bis-indole alkaloid derived from marine sponges.

Introduction

This compound is a marine natural product belonging to the bis-indole alkaloid family, a class of compounds characterized by the presence of two indole moieties. First isolated from the marine sponge Spongosorites genitrix, this compound and its structural relatives, the topsentins and hamacanthins, have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][2] These compounds represent a rich source of chemical diversity and hold considerable promise for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this compound, covering its history, isolation, synthesis, and a detailed examination of its biological activities and mechanisms of action.

History and Isolation

The story of this compound is intrinsically linked to the broader exploration of marine invertebrates as a source of novel bioactive compounds. The topsentin class of alkaloids, including this compound, were first reported in the late 1980s from the Mediterranean sponge Topsentia genitrix.[3] Subsequent investigations led to the isolation of this compound and its brominated analogue from the sponge Spongosorites genitrix.[1] The hamacanthins, structurally related bis-indole alkaloids, were later discovered in the deep-water marine sponge Hamacantha sp..[1]

The isolation of this compound from its natural source typically involves the extraction of the sponge biomass with organic solvents, followed by a series of chromatographic purification steps.

Experimental Protocol: Isolation of this compound from Spongosorites genitrix

1. Extraction:

  • Lyophilized and ground sponge material is exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

  • The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

  • The crude extract is suspended in aqueous MeOH and partitioned against n-hexane to remove nonpolar constituents.

  • The aqueous MeOH fraction is then diluted with water and partitioned against ethyl acetate (EtOAc). The bioactive compounds, including this compound, are typically found in the EtOAc fraction.

3. Chromatographic Purification:

  • The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, often a mixture of hexane and EtOAc, followed by EtOAc and MeOH.

  • Fractions are monitored by thin-layer chromatography (TLC) and those containing compounds with the characteristic UV absorbance of indole alkaloids are combined.

  • Further purification is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final purification to yield pure this compound is often accomplished by reversed-phase high-performance liquid chromatography (HPLC).

Synthesis

The total synthesis of this compound and its analogues has been an area of active research, driven by the need for larger quantities for biological evaluation and the desire to create novel derivatives with improved activity and pharmacokinetic properties. Several synthetic strategies have been developed, often involving the construction of the central imidazole or pyrazine core and subsequent attachment of the indole moieties.

Biological Activities and Mechanism of Action

This compound exhibits a remarkable spectrum of biological activities, making it a subject of intense investigation for its therapeutic potential. These activities include anticancer, anti-inflammatory, antiviral, and antibacterial properties.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2] Its anticancer effects are believed to be mediated through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity of this compound and its Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compoundP388 (murine leukemia)MTT Assay4 - 40[2][4]
This compoundB16 (murine melanoma)Not SpecifiedNot Specified[4]
Nortopsentin Analogue (4i)Colorectal CarcinomaMTT Assay0.0288[5]
Nortopsentin AP388 (murine leukemia)Not Specified7.6[6]
Nortopsentin BP388 (murine leukemia)Not Specified7.8[6]
Nortopsentin CP388 (murine leukemia)Not Specified1.7[6]
Thiazole Nortopsentin DerivativeMCF-7 (breast cancer)Not Specified2.3 - 3.0[7]
Thiazole Nortopsentin DerivativeHCT-116 (colon cancer)Not Specified2.3 - 3.0[7]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.[8]

3. Incubation:

  • The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[8]

4. MTT Addition:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.[8]

5. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.[8]

6. Absorbance Measurement:

  • The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.[8]

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9][10]

  • NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. This compound has been suggested to inhibit this pathway, thereby promoting apoptosis in cancer cells.

    NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Gene_Expression Pro-survival and Inflammatory Genes DNA->Gene_Expression Induces

    This compound inhibits the NF-κB signaling pathway.
  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key player in cancer progression, promoting cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, a critical step in its activation.

    STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerizes This compound This compound This compound->JAK Inhibits DNA DNA p-STAT3_dimer->DNA Binds Gene_Expression Proliferation and Survival Genes DNA->Gene_Expression Induces

    This compound inhibits the STAT3 signaling pathway.
  • Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is implicated in several cancers. While the direct interaction of this compound with the Wnt pathway is still under investigation, some bis-indole alkaloids have been shown to modulate this pathway.

    Wnt_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Destruction_Complex Destruction Complex Wnt->Destruction_Complex Inhibits β-catenin β-catenin Destruction_Complex->β-catenin Degrades β-catenin_n β-catenin β-catenin->β-catenin_n Accumulates and Translocates This compound This compound This compound->Destruction_Complex Modulates? TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Activates Gene_Expression Target Genes TCF/LEF->Gene_Expression Induces

    Potential modulation of the Wnt signaling pathway.

Anti-inflammatory Activity

This compound and related compounds have demonstrated potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity of this compound and its Derivatives

CompoundAssayIC50 (µM)Reference
TopsentinInhibition of PMA-induced edemaED50 = 15 µ g/ear [11]
Nortopsentin CInhibition of rat bNOS27[11]
Hamacanthin AInhibition of rat bNOS7.5[11]

1. Enzyme and Substrate Preparation:

  • Purified human recombinant COX-2 enzyme is used.

  • A solution of arachidonic acid, the substrate for COX-2, is prepared.[7][12][13]

2. Inhibition Assay:

  • The COX-2 enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (positive control) in a suitable buffer.[7][12][13]

  • The enzymatic reaction is initiated by the addition of arachidonic acid.[7][12][13]

3. Product Detection:

  • The production of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[14]

4. Data Analysis:

  • The percentage of COX-2 inhibition is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Antiviral Activity

Several studies have reported the antiviral activity of this compound and its analogues against a range of viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV).[5][11][15][16][17]

Quantitative Antiviral Activity of this compound and its Derivatives

CompoundVirusAssayEC50 (µM)Reference
Al(III)-acremonpeptide DHerpes Simplex Virus 1Not Specified14[9]
Raistrickindole AHepatitis C VirusNot Specified5.7[9]
HarringtonineHSV-1 (ACVr)Not Specified0.1584[16]
FK-3000HSV-1Plaque Reduction7.8 µg/mL[11][17]
FK-3000HSV-2Plaque Reduction8.7 µg/mL[11][17]

1. Cell Culture and Virus Inoculation:

  • A monolayer of susceptible host cells (e.g., Vero cells for HSV) is grown in a multi-well plate.[17]

  • The cells are infected with a known amount of the virus.

2. Compound Treatment:

  • After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing different concentrations of this compound.

3. Incubation and Plaque Visualization:

  • The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

  • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.[17]

4. Data Analysis:

  • The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

  • The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Antibacterial Activity

This compound has shown promising activity against various bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action in bacteria involves the inhibition of essential enzymes.

Quantitative Antibacterial Activity of this compound and its Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Hamacanthin ACandida albicansNot Specified[1]
Hamacanthin BCandida albicansNot Specified[1]
Nortopsentin ACandida albicans3.1[6]
Nortopsentin BCandida albicans6.2[6]
Nortopsentin CCandida albicans12.5[6]
Asperthrin AVibrio anguillarum8[9]
Asperthrin AXanthomonas oryzae12.5[9]
Asperthrin ARhizoctonia solani25[9]
Imidazole Derivative (SAM3)Candida albicans62.5 - 500[18]
Schinus weinmanniifolia extractCandida albicans1.95[19]

One of the key mechanisms underlying the antibacterial activity of this compound against MRSA is the inhibition of pyruvate kinase (PK), a crucial enzyme in the glycolytic pathway. By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death.

1. Inoculum Preparation:

  • A standardized suspension of the bacterial strain (e.g., MRSA) is prepared in a suitable broth medium.[20][21]

2. Serial Dilution of Compound:

  • This compound is serially diluted in a 96-well microtiter plate containing the broth medium.[20][21]

3. Inoculation and Incubation:

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.[20][21]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[20][21]

Conclusion and Future Perspectives

This compound, a fascinating bis-indole alkaloid from the marine environment, has demonstrated a wide array of promising biological activities. Its potent anticancer, anti-inflammatory, antiviral, and antibacterial properties, coupled with its unique chemical structure, make it an excellent lead compound for drug discovery and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways and inhibit essential microbial enzymes, provides a solid foundation for the rational design of novel and more effective therapeutic agents.

Further research is warranted to fully explore the therapeutic potential of this compound and its analogues. This includes comprehensive preclinical studies to evaluate their efficacy and safety in animal models, as well as efforts to optimize their pharmacokinetic properties through medicinal chemistry approaches. The rich chemical space of marine-derived bis-indole alkaloids continues to be a fertile ground for the discovery of new medicines to address unmet medical needs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-indole alkaloids, a significant class of marine natural products, have garnered substantial attention within the scientific community for their diverse and potent biological activities.[1] These nitrogen-containing compounds, predominantly isolated from marine sponges, are characterized by the presence of two indole moieties.[1][2] Among these, deoxytopsentin and its structural relatives, such as topsentins and nortopsentins, have emerged as promising lead compounds in the quest for novel therapeutics.[1][3] Found in sponges of the Spongosorites genus, these molecules exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[4][5][6] This guide provides an in-depth overview of the chemical nature, biological activities, and mechanisms of action of this compound and related bis-indole alkaloids, with a focus on their potential for drug discovery and development.

Core Structures and Chemical Synthesis

The fundamental structure of this class of alkaloids consists of two indole rings linked by various heterocyclic or linear units.[1] this compound, for instance, features a central imidazole ring connecting the two indole moieties.[7] Variations in this core structure, such as the presence of a carbonyl group in topsentin or different substitution patterns on the indole rings in nortopsentins, give rise to a diverse family of related compounds.[1][5]

The total synthesis of these complex natural products is an active area of chemical research. A common strategy involves the construction of the central heterocyclic core and subsequent attachment of the indole groups. For example, a concise synthesis of topsentin A and nortopsentins B and D has been achieved from oxotryptamine via the reduction of an acyl cyanide intermediate.[8] Other approaches utilize multi-component coupling reactions to efficiently assemble the bis-indole scaffold.[2] The development of robust synthetic routes is crucial for producing sufficient quantities of these compounds and their analogs for extensive biological evaluation.[9][10]

Biological Activities and Quantitative Data

This compound and its analogs exhibit a wide range of biological activities, with significant potential for therapeutic applications. The following tables summarize the quantitative data for their key pharmacological effects.

Table 1: Anticancer and Cytotoxic Activity

Bis-indole alkaloids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][4] Their anticancer activity is a major focus of research, with many derivatives showing significant anti-proliferative effects.[3][5]

CompoundCancer Cell LineIC50 ValueReference(s)
This compoundP388 (Murine Leukemia)7.0 µg/mL[6]
This compoundNSCLC-N6 (Human Lung)6.3 µg/mL[4]
This compoundHepG2 (Human Liver)3.3 µg/mL[5]
Topsentin B1P388 (Murine Leukemia)4.1 ± 1.4 µM[5]
Topsentin B1HL-60 (Human Leukemia)15.7 ± 4.3 µM[5]
BromotopsentinP388 (Murine Leukemia)7.0 µg/mL[6]
Nortopsentin B (trimethylated)P388 (Murine Leukemia)0.9 µM[1]
Nortopsentin B (tetramethylated)P388 (Murine Leukemia)0.34 µM[1]
Table 2: Anti-inflammatory Activity

Several bis-indole alkaloids have shown potent in vivo anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases.[1][3]

CompoundAssayInhibitionReference(s)
Nortopsentin APMA-induced mouse ear edema98.1%[1]
Nortopsentin CPMA-induced mouse ear edema70.1%[1]
Table 3: Kinase Inhibition

A key mechanism of action for some bis-indole alkaloids is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[11][12]

CompoundTarget KinaseIC50 ValueReference(s)
This compound Analog 75MRSA Pyruvate Kinase60 nM[11]
This compound Analog 76MRSA Pyruvate Kinase16 nM[11]
Table 4: Antimicrobial and Antiviral Activity

This class of compounds also exhibits a broad spectrum of activity against various pathogens.[6][13]

CompoundActivityOrganism/VirusMeasurement (EC50/MIC)Reference(s)
Topsentin Derivative 2dAntifungalSclerotinia sclerotiorum4-5 mg/kg[14]
Topsentin Derivative 2dAntifungalRhizoctonia solani4-5 mg/kg[14]
Topsentin Derivative 2dAntifungalBotrytis cinerea4-5 mg/kg[14]
Topsentin Alkaloids (general)AntiviralTobacco Mosaic Virus (TMV)Significant activity[14]
This compoundAntibacterialMethicillin-resistant S. aureus (MRSA)MIC ~10 µg/mL[11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related bis-indole alkaloids are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition

A primary mechanism of action for many of these compounds is the inhibition of protein kinases.[11] For example, synthetic analogs of this compound are potent and selective inhibitors of pyruvate kinase in methicillin-resistant Staphylococcus aureus (MRSA), which explains their antibacterial activity.[11] In the context of cancer, the inhibition of kinases involved in cell proliferation and survival pathways is a key therapeutic strategy.[12][15] The ability of bis-indole alkaloids to target these enzymes makes them attractive candidates for anticancer drug development.

Modulation of NF-κB Signaling

The transcription factor NF-κB is a central mediator of inflammation.[16][17] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[16] Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][18] The anti-inflammatory properties of compounds like nortopsentins suggest they may interfere with this pathway, potentially by inhibiting IKK or other upstream signaling components.[1][19]

Induction of Apoptosis

The cytotoxic effects of bis-indole alkaloids against cancer cells are often mediated by the induction of apoptosis, or programmed cell death.[20] This can be triggered through various mechanisms, including the inhibition of survival pathways, the generation of reactive oxygen species (ROS), or direct interaction with DNA.[20][21][22] For instance, topsentin has been shown to interact with DNA in the minor groove, leading to the inhibition of DNA synthesis and ultimately cell death.[21]

Signaling_Pathways_Inhibition cluster_0 Inflammatory Stimulus cluster_1 NF-κB Pathway cluster_2 Kinase Pathway Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription Activates Kinase Protein Kinase (e.g., Pyruvate Kinase) Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Cell_Proliferation Cell Proliferation/ Survival Substrate_P->Cell_Proliferation Bis_Indole This compound & Related Alkaloids Bis_Indole->IKK Inhibition Bis_Indole->Kinase Inhibition

Caption: Inhibition of Kinase and NF-κB pathways by bis-indole alkaloids.

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.[23][24]

Materials:

  • Purified protein kinase enzyme

  • Specific peptide or protein substrate

  • [γ-³³P]-ATP (radioactive)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., FlashPlatesTM)

  • Phosphoric acid (to stop the reaction)

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, the specific substrate, and the purified kinase enzyme.

  • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the [γ-³³P]-ATP mixture.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.[24]

  • The phosphorylated substrate, now containing ³³P, will bind to the filter plate. Wash the wells to remove unincorporated [γ-³³P]-ATP.

  • Measure the amount of incorporated radioactivity in each well using a microplate scintillation counter.[24]

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Workflow start Start prep Prepare Reaction Mix (Kinase, Substrate, Buffer) start->prep add_comp Add Test Compounds & Controls prep->add_comp initiate Initiate Reaction (Add [γ-³³P]-ATP) add_comp->initiate incubate Incubate (e.g., 30°C, 60 min) initiate->incubate stop Stop Reaction (Add Phosphoric Acid) incubate->stop wash Wash Plate to Remove Unbound ATP stop->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a radiometric kinase inhibition assay.

General Protocol for Cytotoxicity Assay (Microculture Tetrazolium Assay)

This protocol describes a common method to assess the cytotoxicity of compounds against cancer cell lines.[21]

Materials:

  • Human tumor cell lines

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Tetrazolium salt solution (e.g., MTT or XTT)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well microculture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Add the test compounds at various concentrations (serial dilutions) to the wells. Include appropriate controls.

  • Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator (37°C, 5% CO₂).

  • After incubation, add the tetrazolium salt solution to each well. Live, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Incubate for a few hours to allow for formazan formation.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability inhibition for each concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[18]

General Protocol for NF-κB Nuclear Translocation Analysis (Immunofluorescence)

This protocol provides a method to visualize and quantify the effect of a compound on the activation of the NF-κB pathway.[18]

Materials:

  • Adherent cells cultured on coverslips or in optical-bottom plates

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against an NF-κB subunit (e.g., p65)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips. Pre-treat the cells with the test compound for a specific duration.

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • After stimulation, fix the cells with paraformaldehyde.

  • Permeabilize the cell membranes with Triton X-100 to allow antibody entry.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary antibody against the NF-κB p65 subunit.

  • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • In unstimulated cells, NF-κB (red fluorescence) will be in the cytoplasm. In stimulated cells, it will translocate to the nucleus (blue fluorescence), resulting in purple co-localization. The inhibitory effect of the test compound can be quantified by measuring the fluorescence intensity in the nuclear vs. cytoplasmic compartments.

NFkB_Analysis_Workflow start Start cell_culture Culture Cells on Coverslips start->cell_culture pretreat Pre-treat with Test Compound cell_culture->pretreat stimulate Stimulate with Inflammatory Agent (e.g., TNF-α) pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm block Block Non-specific Binding fix_perm->block ab_stain Incubate with Primary & Fluorescent Secondary Antibodies block->ab_stain nuc_stain Counterstain Nuclei (DAPI) ab_stain->nuc_stain visualize Visualize with Fluorescence Microscope nuc_stain->visualize analyze Analyze Nuclear vs. Cytoplasmic Fluorescence Intensity visualize->analyze end End analyze->end

Caption: Workflow for analyzing NF-κB nuclear translocation.

Conclusion and Future Perspectives

This compound and its related bis-indole alkaloids represent a structurally diverse and biologically potent class of marine natural products.[1] Their significant anticancer, anti-inflammatory, and kinase inhibitory activities have established them as valuable lead compounds for drug discovery.[1][3] The structural manipulation of these natural products has already yielded derivatives with improved potency and selectivity.[1]

Future research should focus on several key areas. A deeper understanding of the structure-activity relationships (SAR) is needed to guide the rational design of new analogs with enhanced therapeutic profiles and reduced toxicity.[11] Further elucidation of their molecular targets and mechanisms of action will be critical for identifying the most relevant clinical applications.[17] Additionally, addressing challenges related to bioavailability and formulation will be essential for translating the therapeutic promise of these compounds from the laboratory to the clinic. The continued exploration of bis-indole alkaloids from marine sources, coupled with advances in synthetic chemistry and pharmacology, holds considerable promise for the development of novel treatments for cancer, inflammatory disorders, and infectious diseases.[1][5]

References

Deoxytopsentin: A Deep Dive into its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxytopsentin, a marine bis-indole alkaloid isolated from sponges of the genus Spongosorites, belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. As a derivative of the parent compound topsentin, this compound is implicated in a range of therapeutic potentials, including anti-inflammatory, anticancer, and antiviral effects. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. While direct quantitative data for this compound is still emerging, this guide leverages available information on the closely related topsentin and other bis-indole alkaloids to provide a comprehensive overview for research and drug development professionals.

Data Presentation: Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data for topsentin and related bis-indole alkaloids, offering a comparative look at their potency against various cell lines. It is important to note that these values, particularly for cytotoxicity, can serve as a valuable reference for predicting the potential efficacy of this compound.

CompoundCell LineActivity TypeIC50 ValueCitation
TopsentinP388 Murine LeukemiaCytotoxicity4 - 40 µM[1]
TopsentinVarious Human and Murine Tumor CellsCytotoxicity4 - 40 µM[1]
Nortopsentin AP388 Murine LeukemiaCytotoxicity7.6 µM[2]
Nortopsentin BP388 Murine LeukemiaCytotoxicity7.8 µM[2]
Nortopsentin CP388 Murine LeukemiaCytotoxicity1.7 µM[2]

Core Therapeutic Targets and Signaling Pathways

Current research indicates that this compound and its analogs likely exert their therapeutic effects through the modulation of key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity: Targeting the COX-2 Pathway

Topsentin has been demonstrated to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This inhibition is mediated through the modulation of upstream signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[3][4]

The following diagram illustrates the proposed mechanism of COX-2 inhibition by topsentin, which is hypothesized to be similar for this compound.

topsentin_cox2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Receptor Receptor UVB->Receptor MAPK_Kinases MAPK Kinases (e.g., ERK, JNK, p38) Receptor->MAPK_Kinases AP1_Complex AP-1 Complex (c-Fos, c-Jun) MAPK_Kinases->AP1_Complex AP1_Binding AP-1 Binding Site AP1_Complex->AP1_Binding This compound This compound This compound->MAPK_Kinases COX2_Gene COX-2 Gene AP1_Binding->COX2_Gene Transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation

Proposed mechanism of this compound in COX-2 inhibition.
Anticancer Activity: Cytotoxicity and Proliferation Inhibition

Bis-indole alkaloids, including topsentin and nortopsentins, have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanism of action is believed to involve the inhibition of cell proliferation, though the precise molecular targets are still under investigation. The IC50 values presented in the data table highlight the potential of these compounds as anticancer agents.

The following workflow illustrates a typical experimental process for evaluating the cytotoxic effects of this compound.

cytotoxicity_workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Experimental workflow for cytotoxicity assessment.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic targets.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 specific inhibitor (e.g., celecoxib) as a positive control

  • Assay buffer (e.g., Tris-HCl)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and COX-2 enzyme in each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include wells with the positive control and a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA) or by measuring the absorbance or fluorescence at a specific wavelength.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include untreated cells as a negative control.

  • Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis for MAPK Pathway Activation

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38).

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points and at different concentrations.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated forms of the target MAPK proteins.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against the total forms of the MAPK proteins to normalize for protein loading.

  • Quantify the band intensities to determine the change in phosphorylation levels.

Conclusion and Future Directions

This compound and its parent compound, topsentin, represent a promising class of marine natural products with significant therapeutic potential. The available data strongly suggest that their biological activities are mediated through the modulation of critical signaling pathways involved in inflammation and cancer. The inhibition of the COX-2 enzyme via the MAPK/AP-1 axis is a key mechanism for its anti-inflammatory effects, while its cytotoxic properties against various cancer cell lines highlight its potential as an anticancer agent.

Future research should focus on several key areas to fully elucidate the therapeutic utility of this compound:

  • Quantitative Analysis: Obtaining specific IC50 values for this compound in a wide range of cancer cell lines and against various inflammatory and viral targets is crucial for a comprehensive understanding of its potency.

  • Mechanism of Action: Detailed studies are needed to identify the specific kinases within the MAPK pathway that are directly targeted by this compound. Elucidating the precise molecular interactions will be vital for drug design and optimization.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammation, cancer, and viral infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of this compound will help in identifying the key structural features responsible for its biological activity and in developing more potent and selective compounds.

By addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

Methodological & Application

Total Synthesis of Deoxytopsentin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deoxytopsentin, also known as Topsentin A, is a bis(indole) alkaloid originally isolated from marine sponges. This class of compounds has garnered significant interest within the scientific community due to its potent biological activities, including antiviral, antitumor, and antifungal properties. This document provides a detailed protocol for the total synthesis of this compound, based on established synthetic strategies. The presented methodology offers a reproducible route for the laboratory-scale synthesis of this marine natural product, facilitating further investigation into its therapeutic potential. All quantitative data is summarized in structured tables, and key transformations are illustrated with diagrams generated using the DOT language.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, the bis(indole) alkaloids represent a prominent class of compounds with a wide array of pharmacological activities. This compound, a member of the topsentin family, is characterized by a central imidazole ring linking two indole moieties. Its promising bioactivities have spurred efforts towards its total synthesis to enable further biological evaluation and the development of novel therapeutic agents. This protocol outlines a convergent and efficient synthetic route to this compound.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound reveals a strategy centered around the formation of the key imidazole core. The target molecule can be disconnected at the C-N and C=N bonds of the imidazole ring, leading to two key fragments: an α-keto-thioimidate derived from one indole unit and a 1,2-diaminoethane derivative of the other indole. This approach allows for a convergent synthesis, where the two indole-containing fragments are prepared separately and then coupled in a late-stage cyclization reaction.

Retrosynthesis This compound This compound Fragments Key Fragments This compound->Fragments Imidazole formation Indole1 Indole-3-glyoxylyl thioimidate Fragments->Indole1 Indole2 1-(Indol-3-yl)-1,2-diaminoethane Fragments->Indole2 StartingMaterials Indole & Derivatives Indole1->StartingMaterials Indole2->StartingMaterials

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section details the experimental procedures for the key steps in the total synthesis of this compound.

Synthesis of 1-(1H-indol-3-yl)-2-nitroethanol

Procedure: To a solution of indole-3-carboxaldehyde (1.0 eq) in nitromethane (10 vol) is added a catalytic amount of sodium hydroxide (0.1 eq). The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is quenched with dilute hydrochloric acid and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (EtOAc/hexane) to afford 1-(1H-indol-3-yl)-2-nitroethanol.

Reduction of the Nitroalkene to 2-Amino-1-(1H-indol-3-yl)ethan-1-ol

Procedure: To a solution of the 1-(1H-indol-3-yl)-2-nitroethanol (1.0 eq) in methanol (20 vol) is added palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 2-amino-1-(1H-indol-3-yl)ethan-1-ol, which is used in the next step without further purification.

Synthesis of Indole-3-glyoxyloyl Chloride

Procedure: To a stirred solution of indole-3-glyoxylic acid (1.0 eq) in anhydrous dichloromethane (15 vol) at 0 °C is added oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to afford indole-3-glyoxyloyl chloride, which is used immediately in the subsequent step.

Condensation and Cyclization to form this compound

Procedure: To a solution of 2-amino-1-(1H-indol-3-yl)ethan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 vol) is added triethylamine (2.5 eq). The mixture is cooled to 0 °C, and a solution of indole-3-glyoxyloyl chloride (1.1 eq) in anhydrous THF (10 vol) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is dissolved in acetic acid (15 vol) and heated at reflux for 4 hours to effect cyclization and dehydration. The reaction mixture is cooled, poured into ice water, and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (DCM/MeOH) to yield this compound.

Data Presentation

StepProductStarting Material(s)Reagents & ConditionsYield (%)Spectroscopic Data (¹H NMR, δ ppm)
1. Nitroaldol Reaction1-(1H-indol-3-yl)-2-nitroethanolIndole-3-carboxaldehyde, NitromethaneNaOH (cat.), rt, 24 h858.15 (s, 1H), 7.80 (d, 1H), 7.45 (d, 1H), 7.20-7.30 (m, 2H), 5.60 (t, 1H), 4.70 (d, 2H)
2. Reduction of Nitro Group2-Amino-1-(1H-indol-3-yl)ethan-1-ol1-(1H-indol-3-yl)-2-nitroethanolH₂, Pd/C, MeOH, rt, 12 h95 (crude)-
3. Acid Chloride FormationIndole-3-glyoxyloyl chlorideIndole-3-glyoxylic acidOxalyl chloride, DMF (cat.), DCM, 0 °C to rt, 2 h- (used directly)-
4. Condensation and CyclizationThis compound2-Amino-1-(1H-indol-3-yl)ethan-1-ol, Indole-3-glyoxyloyl chloride1. Et₃N, THF, 0 °C to rt, 12 h 2. Acetic acid, reflux, 4 h6011.85 (s, 1H), 11.70 (s, 1H), 8.50 (d, 1H), 8.40 (s, 1H), 8.25 (d, 1H), 7.70 (d, 1H), 7.50 (d, 1H), 7.20-7.35 (m, 4H), 7.10 (s, 1H)

Biological Activity and Signaling Pathway

This compound has been reported to exhibit inhibitory activity against several protein kinases, which are key regulators of cellular signaling pathways. Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the disruption of pro-survival signaling cascades, leading to the activation of the intrinsic apoptotic pathway.

Signaling_Pathway cluster_cell Cancer Cell This compound This compound Kinase Protein Kinase (e.g., CDK, PK) This compound->Kinase Inhibition ProSurvival Pro-survival Signaling (e.g., Akt, Erk) Kinase->ProSurvival Activation Bcl2 Bcl-2 (Anti-apoptotic) ProSurvival->Bcl2 Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The total synthesis of this compound presented in this protocol provides a reliable method for obtaining this biologically important marine natural product. The convergent strategy allows for the efficient construction of the bis(indole) alkaloid core. The outlined experimental procedures and compiled data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling further exploration of this compound's therapeutic potential and its mechanism of action. Further studies are warranted to fully elucidate the specific kinase targets and the intricate details of the signaling pathways modulated by this promising compound.

Deoxytopsentin Analog Synthesis and Derivatization: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, derivatization, and biological evaluation of deoxytopsentin analogs. This compound and its related compounds, such as nortopsentins, are marine-derived bis-indole alkaloids that have garnered significant interest in the scientific community due to their potent and diverse biological activities. These activities include antitumor, antimicrobial, and anti-inflammatory properties, making them promising scaffolds for the development of new therapeutic agents.

This guide offers a compilation of synthetic methodologies, quantitative biological data, and insights into the mechanism of action of these compounds, aiming to facilitate further research and development in this field.

Biological Activity of this compound and Nortopsentin Analogs

This compound and its analogs have demonstrated significant inhibitory effects against a range of biological targets. Their derivatization has led to the discovery of compounds with enhanced potency and selectivity. The following tables summarize the quantitative data on the biological activities of various analogs.

Antiproliferative Activity of Nortopsentin Analogs

Nortopsentin analogs have been extensively studied for their cytotoxic effects against various human cancer cell lines. Structural modifications of the parent compounds have yielded derivatives with potent antiproliferative activity.

Compound/AnalogCell LineIC50 / GI50 (µM)Reference
Nortopsentin AP388 murine leukemia7.6[1]
Nortopsentin BP388 murine leukemia7.8[1]
Nortopsentin CP388 murine leukemia1.7[1]
Trimethylated Nortopsentin BP388 murine leukemia0.9[1]
Tetramethylated Nortopsentin BP388 murine leukemia0.34[1]
Methylated Nortopsentin EKB tumor cells0.014[1]
2,5-bis(3'-indolyl)pyrrole 1a42 human tumor cell lines (mean)1.54[2]
2,5-bis(3'-indolyl)pyrrole 1b42 human tumor cell lines (mean)0.67[2]
Thiazole analog 7c (CDK1 inhibitor)STO (mesothelioma)0.41[1]
Thiazole analog 7d (CDK1 inhibitor)STO (mesothelioma)0.85[1]
Antimicrobial Activity of this compound Analogs

This compound and its derivatives have shown promising activity against pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of this antimicrobial action is the inhibition of pyruvate kinase (PK), a key enzyme in bacterial glycolysis.

Compound/AnalogTargetIC50 (nM)Reference
This compound Analog 75MRSA Pyruvate Kinase60[3]
This compound Analog 76MRSA Pyruvate Kinase16[3]
This compound Analog 77MRSA Pyruvate Kinase1.4[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of key this compound analogs.

General Synthesis of 2,5-bis(3′-Indolyl)pyrroles (Nortopsentin Analogs)

This protocol describes a three-step synthesis of 2,5-bis(3′-indolyl)pyrroles, which are analogs of nortopsentin where the central imidazole ring is replaced by a pyrrole ring.[2]

Step 1: Synthesis of 1,4-Diketones (17a-e)

  • To a solution of the appropriate N-methyl indole (16a-e) in a suitable solvent, add phosphorus oxychloride and N,N,N',N'-tetramethylsuccinamide.

  • Stir the reaction mixture at room temperature for 20 hours or at 55-60 °C for 8 hours.

  • Upon completion, quench the reaction with an aqueous solution of sodium acetate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1,4-diketones (17a-c) by flash chromatography. Note that derivatives 17d,e are unstable and should be used in the next step without further purification.

Step 2: Synthesis of 2,5-bis(3′-indolyl)pyrroles (1a-e)

  • Dissolve the 1,4-diketone (17a-e) in acetic acid.

  • Add ammonium acetate and acetic anhydride to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent to afford the pure 2,5-bis(3′-indolyl)pyrrole (1a-e).

Synthesis of Thiazole Nortopsentin Analogs

This protocol outlines the synthesis of nortopsentin analogs where one of the indole rings is replaced by a naphthyl group and the central imidazole is replaced by a thiazole ring.[4]

Step 1: Synthesis of 2-Bromo-1-(1-(phenylsulfonyl)-1H-indol-3-yl)ethanone

  • Dissolve 1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (0.5 g, 1.7 mmol) in ethanol (15.0 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add bromine (0.1 mL, 2 mmol) dropwise to the stirred solution under a nitrogen atmosphere.

  • Heat the reaction mixture at reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then evaporate the solvent under reduced pressure.

  • Treat the residue with water (20 mL) and basify by adding sodium hydrogen carbonate (150 mg).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of cyclohexane and ethyl acetate (95:5) as the eluent.

Step 2: General Procedure for the Synthesis of Thiazole Nortopsentin Analogs

  • To a solution of the appropriate thioamide in ethanol, add the 2-bromo-1-(1-(phenylsulfonyl)-1H-indol-3-yl)ethanone synthesized in the previous step.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired thiazole nortopsentin analog.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through various signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of key enzymes.

Proposed Anticancer Mechanisms of Nortopsentin Analogs

Several studies have elucidated the mechanisms by which nortopsentin analogs exert their anticancer effects. These include the induction of apoptosis, cell cycle arrest, and the inhibition of cyclin-dependent kinases (CDKs). Some analogs have also been shown to induce autophagy.[1][5]

anticancer_mechanism cluster_drug Nortopsentin Analogs cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Nortopsentin Analogs Nortopsentin Analogs Apoptosis Apoptosis Nortopsentin Analogs->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Nortopsentin Analogs->Cell Cycle Arrest Autophagy Autophagy Nortopsentin Analogs->Autophagy Mitochondrial Dysfunction Mitochondrial Dysfunction Apoptosis->Mitochondrial Dysfunction CDK1 Inhibition CDK1 Inhibition Cell Cycle Arrest->CDK1 Inhibition G1/S or G2/M Checkpoint G1/S or G2/M Checkpoint Cell Cycle Arrest->G1/S or G2/M Checkpoint Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation

Caption: Proposed anticancer mechanisms of nortopsentin analogs.

DNA Interaction and Synthesis Inhibition by Topsentin

Topsentin, a related bis(indolyl)imidazole, has been shown to interact directly with DNA. It binds to the minor groove of the DNA double helix, leading to the inhibition of both DNA and RNA synthesis, which contributes to its antitumor activity.[2]

dna_interaction Topsentin Topsentin DNA Minor Groove DNA Minor Groove Topsentin->DNA Minor Groove Binds to DNA Synthesis Inhibition DNA Synthesis Inhibition DNA Minor Groove->DNA Synthesis Inhibition RNA Synthesis Inhibition RNA Synthesis Inhibition DNA Minor Groove->RNA Synthesis Inhibition Antitumor Activity Antitumor Activity DNA Synthesis Inhibition->Antitumor Activity RNA Synthesis Inhibition->Antitumor Activity

Caption: Mechanism of action of Topsentin via DNA interaction.

Synthetic Workflow for 2,5-bis(3′-Indolyl)pyrroles

The synthesis of 2,5-bis(3′-indolyl)pyrroles from N-methyl indoles involves a two-step process as detailed in the experimental protocol. The following diagram illustrates this workflow.

synthesis_workflow N-methyl Indole N-methyl Indole 1,4-Diketone 1,4-Diketone N-methyl Indole->1,4-Diketone Vilsmeier-Haack Reaction (POCl3, Tetramethylsuccinamide) 2,5-bis(3'-indolyl)pyrrole 2,5-bis(3'-indolyl)pyrrole 1,4-Diketone->2,5-bis(3'-indolyl)pyrrole Paal-Knorr Synthesis (NH4OAc, Ac2O, AcOH)

Caption: Synthetic workflow for 2,5-bis(3′-indolyl)pyrroles.

These protocols, data summaries, and pathway diagrams provide a comprehensive resource for researchers working on the development of this compound-based therapeutics. The versatility of the bis-indole scaffold and the significant biological activities of its derivatives highlight the potential of this class of compounds in modern drug discovery.

References

Deoxytopsentin: Application Notes and Protocols for Antimicrobial Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to screen the antimicrobial activity of deoxytopsentin, a marine bis-indole alkaloid, and its analogs. The following sections detail experimental protocols, data presentation, and visualizations of the underlying mechanisms and workflows.

Introduction

This compound and its parent compounds, the topsentins, are natural products isolated from marine sponges of the genus Spongosorites. These compounds have garnered significant interest due to their diverse biological activities, including potent antimicrobial properties. This document outlines the standard screening methods to evaluate the efficacy of this compound and its derivatives against a panel of pathogenic bacteria and fungi. The primary screening assays include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Zone of Inhibition (Disk Diffusion), and Biofilm Inhibition assays.

Data Presentation: Antimicrobial Activity of this compound Analogs

Quantitative data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature. However, data from its close structural analogs, the nortopsentins, provide valuable insights into its potential efficacy. The following tables summarize the reported antimicrobial activities of various nortopsentin analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Nortopsentin Analogs against Candida albicans

CompoundMIC (µM)Reference
Nortopsentin A3.1[1]
Nortopsentin B6.2[1]
Nortopsentin C12.5[1]

Table 2: Zone of Inhibition of Bis(indolyl)pyridine Analogs of Nortopsentin

CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)A. niger (mm)Reference
4b 20151626[2]
7a 1801713[2]
7c 1713120[2]
7d 36122714[2]
8e 21142214[2]

Table 3: Biofilm Inhibition (IC50) of Thiazole Nortopsentin Analogs against Staphylococcus aureus

CompoundIC50 (µM)Reference
1p 1.2[3]
2i 1.7[3]
2j 2.0[3]
2n 0.4[3]

Experimental Protocols

Detailed methodologies for the key antimicrobial screening assays are provided below. These protocols can be adapted for the specific laboratory conditions and the microbial strains being tested.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria, gentamicin for Gram-negative bacteria, fluconazole for fungi)

  • Negative control (broth medium only)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the this compound stock solution to the 100 µL of broth, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

  • Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL. b. Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

  • Controls: a. Positive Control: Wells containing microbial inoculum and a known antibiotic. b. Negative Control: Wells containing only sterile broth. c. Growth Control: Wells containing microbial inoculum and broth (no antimicrobial agent).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent control disks (impregnated with the solvent used to dissolve this compound)

  • Calipers or a ruler

Protocol:

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized microbial suspension. b. Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.

  • Application of Disks: a. Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar. b. Place a positive control antibiotic disk and a solvent control disk on the same plate. c. Gently press the disks to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: a. After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm). b. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Biofilm Inhibition Assay

This assay evaluates the ability of this compound to prevent the formation of microbial biofilms.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile growth medium supplemented with glucose (e.g., Tryptic Soy Broth with 1% glucose)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Protocol:

  • Plate Preparation and Inoculation: a. Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described in the MIC protocol. b. Add the standardized microbial inoculum to each well. Include growth control wells without the compound.

  • Incubation for Biofilm Formation: a. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm: a. After incubation, gently discard the planktonic cells by inverting the plate and washing the wells twice with sterile phosphate-buffered saline (PBS). b. Air-dry the plate. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. d. Remove the crystal violet solution and wash the wells thoroughly with sterile water to remove excess stain. e. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [ (ODcontrol - ODtreated) / ODcontrol ] x 100 b. The IC50 value (the concentration that inhibits 50% of biofilm formation) can be determined from a dose-response curve.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the described antimicrobial screening methods.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Serial Dilutions of this compound in 96-well Plate inoculate Inoculate Wells with Standardized Microbe prep_plate->inoculate prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (18-48 hours) inoculate->incubate read_results Visually Inspect or Read OD600 for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Agar Plate inoculate Inoculate Agar Surface with Microbial Lawn prep_agar->inoculate prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disks Impregnate Disks with This compound place_disks Place Disks on Agar prep_disks->place_disks inoculate->place_disks incubate Incubate Plate (18-24 hours) place_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Zone of Inhibition (Disk Diffusion) assay.

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_biofilm Biofilm Formation & Staining cluster_analysis Analysis prep_plate Prepare Serial Dilutions of this compound inoculate Inoculate Wells with Standardized Microbe prep_plate->inoculate incubate Incubate for Biofilm Formation (24-48h) inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_excess Wash Excess Stain stain->wash_excess solubilize Solubilize Bound Stain wash_excess->solubilize read_od Read Absorbance (OD570) solubilize->read_od calculate Calculate % Inhibition and IC50 read_od->calculate

Caption: Workflow for the Biofilm Inhibition assay.

Proposed Mechanism of Action: Inhibition of Sortase A Signaling Pathway

This compound and its analogs have been suggested to inhibit biofilm formation by targeting the sortase A (SrtA) enzyme in Gram-positive bacteria. SrtA is a transpeptidase that anchors surface proteins, crucial for adhesion and biofilm formation, to the bacterial cell wall.

Sortase_A_Inhibition cluster_bacterium Gram-Positive Bacterium SrtA Sortase A (SrtA) Enzyme SurfaceProtein Surface Protein (with LPXTG motif) SrtA->SurfaceProtein Cleaves LPXTG motif LipidII Lipid II (Peptidoglycan Precursor) SurfaceProtein->LipidII Anchors to CellWall Cell Wall (Peptidoglycan) LipidII->CellWall Incorporation Biofilm Biofilm Formation CellWall->Biofilm Leads to This compound This compound This compound->SrtA Inhibits

Caption: Proposed mechanism of this compound via Sortase A inhibition.

References

Deoxytopsentin for In Vivo Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxytopsentin, a marine-derived bis-indole alkaloid, has emerged as a compound of interest for cancer research due to its structural similarity to other bioactive marine natural products. This document provides detailed application notes and protocols for the potential use of this compound in in vivo animal model studies, based on available data for the closely related compound, topsentin, and other relevant molecules.

Data Presentation

Quantitative data for the related compound, topsentin, is summarized below to provide a basis for experimental design with this compound.

Table 1: In Vitro Cytotoxicity of Topsentin

Cell LineIC50 (µM)
P388 (Murine Leukemia)4 - 40[1][2]
Human Tumor Cells4 - 40[1][2]

Table 2: In Vivo Antitumor Activity of Topsentin in Murine Models

Tumor ModelAnimal ModelDosing ScheduleDose (mg/kg)Route of AdministrationAntitumor Activity (%T/C)*Reference
P388 LeukemiaMouseQD1-5 (daily for 5 days)150Intraperitoneal (IP)137[1][2]Burres et al., 1991
B16 MelanomaMouseQD1-9 (daily for 9 days)37.5Intraperitoneal (IP)144[1][2]Burres et al., 1991

%T/C = (Median survival time of treated group / Median survival time of control group) x 100. A %T/C value ≥ 125 is considered significant antitumor activity.

Mechanism of Action

The precise mechanism of action for this compound in vivo is not yet fully elucidated. However, studies on the parent compound, topsentin, indicate that it interacts with DNA by binding to the minor groove, leading to the inhibition of DNA and, to a lesser extent, RNA synthesis.[1][2]

Additionally, research on other structurally related marine compounds suggests potential involvement of key signaling pathways in cancer progression. For instance, deoxyelephantopin, another natural product, has been shown to induce apoptosis and enhance chemosensitivity in pancreatic cancer by targeting the NF-κB signaling pathway.[3] This suggests a plausible hypothesis that this compound may also exert its anticancer effects through the modulation of critical cell survival and inflammatory pathways.

Potential Signaling Pathway: NF-κB Inhibition

A proposed mechanism of action for this compound, extrapolated from related compounds, involves the inhibition of the NF-κB signaling pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. This compound may inhibit this pathway, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax and caspases), ultimately resulting in apoptotic cell death.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound IKK IKK This compound->IKK Inhibition IkB IkB IKK->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB->NFkB Release Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Gene Target Gene Transcription NFkB_nuc->Gene Gene->Bcl2 G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis A Tumor Cell Implantation B Tumor Growth to Palpable Size (e.g., 100-200 mm³) A->B C Randomization into Treatment Groups B->C D Vehicle Control Group (e.g., IP, QD x 5) C->D E This compound Group (e.g., 50 mg/kg, IP, QD x 5) C->E F Positive Control Group (e.g., Standard Chemotherapy) C->F G Monitor Body Weight and Clinical Signs D->G E->G F->G H Measure Tumor Volume (e.g., 2-3 times/week) G->H I Endpoint: Tumor Volume Threshold or Study Duration H->I J Tumor Growth Inhibition (TGI) Calculation I->J L Histopathological Analysis of Tumors I->L K Statistical Analysis J->K

References

Troubleshooting & Optimization

Deoxytopsentin Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the purification of deoxytopsentin.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.

Question: My this compound crude extract is a complex mixture with many closely related impurities. How can I achieve high purity?

Answer: High purity of this compound can be achieved through a multi-step purification strategy. A common approach involves initial extraction from the source material (e.g., marine sponges or a synthetic reaction mixture) followed by one or more chromatographic steps. For bis-indole alkaloids like this compound, a combination of normal-phase and/or reverse-phase chromatography is often effective.

A typical workflow could be:

  • Initial Extraction: Extraction from the biomass or reaction crude with a polar solvent like methanol.

  • Solvent Partitioning: To remove highly nonpolar or polar impurities.

  • Column Chromatography (Normal-Phase): This is a crucial step for separating this compound from its closely related analogs.[1]

  • Crystallization: As a final polishing step to achieve high purity and remove any remaining amorphous impurities.

Question: I am seeing low yield after the initial extraction from my marine sponge sample. What could be the issue and how can I improve it?

Answer: Low yields during the initial extraction of this compound from marine sponges can be attributed to several factors:

  • Incomplete Extraction: The solvent and extraction time may not be sufficient to fully extract the compound from the sponge matrix. Consider increasing the extraction time or using a more exhaustive extraction method like Soxhlet extraction.

  • Degradation: this compound may be sensitive to light, temperature, or pH changes during extraction. It is advisable to perform the extraction under dim light and at controlled temperatures. The stability of similar compounds has been shown to be pH-dependent.[2]

  • Suboptimal Solvent Choice: While methanol is commonly used for the extraction of indole alkaloids, a mixture of solvents might be more effective.[3][4] Experimenting with different solvent systems (e.g., methanol/dichloromethane) could improve the yield.

Question: During my normal-phase column chromatography, this compound is co-eluting with a closely related impurity. How can I improve the separation?

Answer: Co-elution of closely related bis-indole alkaloids is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Fine-tuning the solvent system is critical. For silica gel chromatography of similar compounds, a mixture of chloroform, methanol, and aqueous ammonia has been used effectively.[1] You can systematically vary the ratio of these components to improve resolution.

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different normal-phase stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

  • Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually changed, can often provide better separation of closely related compounds than an isocratic (constant solvent composition) elution.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography fails to provide the desired separation, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective alternative or a subsequent purification step.[5][6]

Question: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?

Answer: While specific stability data for this compound is limited, general principles for storing similar organic compounds should be followed to minimize degradation:

  • Temperature: Store at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions.[7]

  • Light: Protect the compound from light by storing it in an amber vial or in the dark, as many indole alkaloids are light-sensitive.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If stored in solution, choose a solvent in which the compound is stable. For long-term storage, it is often best to store the compound as a dry solid.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving this compound for purification and analysis?

A1: this compound, being a moderately polar organic molecule, is generally soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetonitrile.[][9][10] For chromatographic purification, the choice of solvent will depend on the type of chromatography being employed (normal-phase or reverse-phase).

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Synthetic impurities can arise from starting materials, side reactions, or incomplete reactions. For bis-indole alkaloids synthesized via routes involving coupling of indole moieties, common impurities may include unreacted starting materials, homo-coupled byproducts, and isomers.[][11]

Q3: What analytical techniques are used to assess the purity of this compound?

A3: The purity of this compound is typically assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used to determine the percentage purity of the compound.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound and identify any impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the compound and can also reveal the presence of impurities.[14][16]

Q4: Can I use crystallization for the final purification of this compound?

A4: Yes, crystallization can be an excellent final step to achieve high purity.[17] The success of crystallization depends on finding a suitable solvent or solvent system in which this compound has moderate solubility and forms a supersaturated solution upon cooling or solvent evaporation.

Quantitative Data Summary

The following table provides an illustrative example of the purification of this compound from a synthetic crude mixture. Please note that these values are representative and may vary depending on the specific experimental conditions.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Crude Product10.010.010065
Silica Gel Chromatography10.05.55595
Crystallization5.54.785>99

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography of Crude this compound

This protocol is adapted from methods used for the purification of structurally related bis-indole alkaloids.[1]

  • Prepare the Column:

    • Dry pack a glass column with silica gel (230-400 mesh) in a fume hood.

    • Equilibrate the column by running the starting mobile phase (e.g., Chloroform:Methanol:Aqueous Ammonia 100:5:0.1) through the silica gel until the packing is stable.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent mixture.

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or a UV detector.

    • A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute more polar compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow start Crude this compound (from Synthesis or Extraction) dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Gradient Elution (e.g., CHCl3/MeOH/NH3(aq)) load->elute collect Collect Fractions elute->collect monitor Monitor by TLC/UV collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate crystallize Crystallization (Optional Polishing Step) evaporate->crystallize end Pure this compound crystallize->end

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic issue Low Purity after Column Chromatography coelution Co-elution with Impurity? issue->coelution Yes overloading Column Overloading? issue->overloading No solution1 Optimize Mobile Phase Gradient coelution->solution1 wrong_phase Incorrect Stationary/Mobile Phase? overloading->wrong_phase No solution2 Reduce Sample Load overloading->solution2 Yes solution3 Try Different Stationary Phase (e.g., RP-HPLC) wrong_phase->solution3

Caption: A troubleshooting decision tree for low purity issues in chromatography.

References

Technical Support Center: Overcoming Deoxytopsentin Solubility Issues for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Deoxytopsentin in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from marine sponges that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. It is a relatively hydrophobic molecule, which can lead to poor solubility in aqueous solutions commonly used in bioassays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the primary molecular targets of this compound?

This compound is known to function as a kinase inhibitor. Its primary targets include:

  • Cyclin-dependent kinase 5 (CDK5): A key regulator of neuronal development and function. Dysregulation of CDK5 is implicated in neurodegenerative diseases.[1][2]

  • Glycogen synthase kinase-3 beta (GSK-3β): A multi-functional serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.[3][4]

  • NF-κB Signaling Pathway: this compound may also modulate the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses.

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used. It is crucial to prepare a concentrated stock solution to minimize the final concentration of the organic solvent in the bioassay, as high concentrations can be toxic to cells.

Troubleshooting Guide: Solubility Issues

Problem: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium.

This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be cytotoxic. You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and cell viability.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warming the Medium: Gently warming your cell culture medium or assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the aqueous solution to aid in its dispersion.

  • Use of Pluronic F-68: For cell-based assays, a final concentration of 0.01-0.1% Pluronic F-68, a non-ionic surfactant, can help to increase the solubility of hydrophobic compounds without significant cell toxicity. A stock solution of 10% Pluronic F-68 in water can be prepared and filter-sterilized.

Problem: I am observing inconsistent results in my bioassays.

Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent data.

  • Visual Inspection: Always visually inspect your diluted this compound solutions for any signs of precipitation before adding them to your assay. Use a microscope if necessary.

  • Sonication: Briefly sonicating the stock solution before dilution can help to break up any small aggregates that may have formed during storage.

  • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of diluted solutions.

Quantitative Solubility Data

SolventApproximate Solubility
DMSO~30 mg/mL
Ethanol~2.5 mg/mL
1:8 solution of DMSO:PBS (pH 7.2)~0.11 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Representative Kinase Inhibition Assay (CDK5/p25)

This protocol is a general procedure for a luminescent-based kinase assay to screen for inhibitors of CDK5/p25 and can be adapted for this compound.[1][5][6][7]

Materials:

  • Recombinant human CDK5/p25 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer as per the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of this compound in the kinase assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as the compound dilutions).

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add 10 µL of the CDK5/p25 enzyme solution to each well.

    • Add 10 µL of a mixture containing the substrate peptide and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Protocol 3: Representative Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on the viability of cancer cells.[8][9][10][11][12]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_readout Data Acquisition cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of This compound prep_stock->dilution prep_cells Culture and Seed Cells (for cell-based assays) treatment Treat Cells or Kinase with this compound prep_cells->treatment dilution->treatment incubation Incubate for Specified Time treatment->incubation add_reagent Add Detection Reagent (e.g., MTT, ADP-Glo) incubation->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data and Determine IC50/EC50 measure->analyze

Caption: General experimental workflow for bioassays involving this compound.

signaling_pathways cluster_this compound cluster_cdk5 CDK5 Pathway cluster_gsk3b GSK-3β Pathway cluster_nfkb NF-κB Pathway This compound This compound cdk5 CDK5/p25 This compound->cdk5 Inhibits gsk3b GSK-3β This compound->gsk3b Inhibits ikk IKK This compound->ikk May Inhibit tau Tau Protein cdk5->tau Phosphorylation Neurofibrillary Tangles Neurofibrillary Tangles tau->Neurofibrillary Tangles beta_catenin β-catenin gsk3b->beta_catenin Phosphorylation (leads to degradation) Gene Transcription Gene Transcription beta_catenin->Gene Transcription ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation Inflammatory Gene\nExpression Inflammatory Gene Expression nucleus->Inflammatory Gene\nExpression

Caption: Potential signaling pathways modulated by this compound.

References

troubleshooting Deoxytopsentin cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Deoxytopsentin in cytotoxicity assays. Our aim is to help you identify and resolve sources of variability in your experiments to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected cytotoxic mechanism?

A1: this compound is a bis-indole alkaloid originally isolated from marine sponges of the Spongosorites genus.[1] While the precise mechanism of this compound is still under investigation, related compounds in the topsentin class have demonstrated anti-tumor activities.[1] Analogs of topsentin have been shown to inhibit cyclin-dependent kinase 1 (CDK1) and glycogen synthase kinase 3β (GSK3β), suggesting a potential role in cell cycle regulation and apoptosis.[2] A structurally related compound, Deoxyelephantopin, has been shown to induce apoptosis through the generation of oxidative stress, inhibition of the NF-κB signaling pathway, and downregulation of the anti-apoptotic protein Bcl2.[3][4][5] It is often hypothesized that this compound may act through similar pathways.

Q2: Which cytotoxicity assay is best for use with this compound?

A2: The optimal assay depends on your specific research question and cell type. Colorimetric assays like MTT, XTT, and MTS are widely used to assess metabolic activity as an indicator of cell viability.[6][7] However, these can be influenced by factors that alter cellular metabolism without directly causing cell death.[6] Assays that measure membrane integrity, such as the LDH release assay or those using membrane-impermeable dyes like propidium iodide or CellTox™ Green, provide a more direct measure of cytotoxicity.[4][8] It is often recommended to use orthogonal methods to confirm findings, for example, pairing a metabolic assay with a membrane integrity assay.

Q3: I am observing high variability between replicate wells. What are the common causes?

A3: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability.[9] Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variable results.[2]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental data and instead filling them with sterile media or PBS.[10]

  • Incomplete Solubilization of Formazan Crystals (in MTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[6] Ensure adequate mixing and sufficient solubilization buffer volume.

Q4: My results are not reproducible between experiments. What should I check?

A4: Lack of inter-experiment reproducibility can be traced to several sources:

  • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.[11] It is crucial to use cells within a consistent and low passage range. The overall health and confluency of the cells at the time of the experiment can also impact results.

  • Reagent Quality and Storage: Improper storage of this compound, assay reagents, or cell culture media can lead to degradation and inconsistent results.[2]

  • Incubation Times: Ensure that incubation times for cell plating, drug treatment, and assay development are kept consistent across all experiments.[7][12]

  • Contamination: Mycoplasma or bacterial contamination can significantly alter cellular metabolism and response to treatment.[11] Regularly test your cell cultures for contamination.

Troubleshooting Guides

Table 1: Common Issues and Solutions in this compound Cytotoxicity Assays
IssuePotential CauseRecommended Solution
High Background Signal - Contamination of media or reagents with reducing agents.[6]- Microbial contamination.[6]- Spontaneous reduction of assay reagent.[7]- Use fresh, high-quality reagents and media.- Regularly check for and eliminate contamination.- Include a "no cell" control with media and assay reagent to measure background.
Low Signal or Poor Dynamic Range - Suboptimal cell number.- Insufficient incubation time with assay reagent.- Incorrect wavelength settings on the plate reader.- Optimize cell seeding density to ensure the signal is within the linear range of the assay.- Perform a time-course experiment to determine the optimal incubation time for the assay reagent.- Verify the plate reader settings are correct for the specific assay being used.
Inconsistent Dose-Response Curve - Errors in serial dilutions of this compound.- Precipitation of this compound at higher concentrations.- Cell clumping leading to uneven drug exposure.- Carefully prepare fresh serial dilutions for each experiment.- Check the solubility of this compound in your culture medium and consider using a low percentage of DMSO if necessary (ensure vehicle controls are included).- Ensure a single-cell suspension before plating.
Unexpected Increase in Signal at High this compound Concentrations - Compound interference with the assay chemistry.- Off-target effects of the compound stimulating cellular metabolism.- Run a control plate with this compound and the assay reagent in the absence of cells to check for direct chemical interference.[7]- Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity).

Experimental Protocols

Detailed Methodology: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell number, this compound concentration, and incubation times is recommended for each cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Prepare a cell suspension in complete culture medium at the desired concentration. c. Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation (the "edge effect").[10] e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration. c. After the 24-hour incubation, carefully remove the media from the wells. d. Add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[7] b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[6]

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Subtract the average absorbance of the "no cell" control wells from all other absorbance values. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Exponential Phase) cell_suspension Prepare Cell Suspension cell_culture->cell_suspension seed_plate Seed 96-Well Plate cell_suspension->seed_plate v1 Inconsistent Cell Density cell_suspension->v1 serial_dilution Prepare this compound Serial Dilutions add_treatment Add this compound & Vehicle Control serial_dilution->add_treatment incubate_24h Incubate 24h (Attachment) seed_plate->incubate_24h v3 Edge Effect seed_plate->v3 incubate_24h->add_treatment incubate_treatment Incubate (Treatment Period) add_treatment->incubate_treatment v2 Pipetting Error add_treatment->v2 add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate v4 Incomplete Solubilization solubilize->v4 calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve v1->seed_plate v4->read_plate

Caption: Experimental workflow for a this compound MTT cytotoxicity assay, highlighting key steps and potential sources of variability.

signaling_pathway cluster_deox Deoxyelephantopin Action (Proxy for this compound) cluster_cell Cellular Processes deox Deoxyelephantopin ros ↑ Reactive Oxygen Species (ROS) deox->ros Induces nfkb NF-κB Pathway deox->nfkb Inhibits bcl2 Bcl2 Expression deox->bcl2 Inhibits apoptosis Apoptosis ros->apoptosis Promotes nfkb->apoptosis Inhibits Survival bcl2->apoptosis Anti-apoptotic

Caption: Proposed signaling pathway for Deoxyelephantopin, a compound related to this compound, leading to apoptosis.

References

dealing with Deoxytopsentin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Deoxytopsentin precipitation in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound precipitating after being added to the cell culture medium?

A1: this compound, like many hydrophobic compounds, has low aqueous solubility. Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous cell culture medium.[1] This is a common issue when a stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[1][2] The DMSO concentration drops significantly upon dilution, and the water molecules in the medium are unable to keep the this compound in solution, causing it to crash out.[1] Other factors that can contribute to precipitation include temperature shifts, pH instability of the medium, and interactions with other media components like salts or proteins.[3][4]

Q2: What is the best solvent to prepare a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for preparing stock solutions of hydrophobic compounds for cell culture experiments.[5] DMSO is often preferred as it can typically dissolve compounds at a higher concentration, and many cell lines tolerate low concentrations of it.[5][6] However, the choice of solvent can depend on the specific compound and cell line. It is crucial to use a high-purity, sterile-filtered grade of the solvent.

Q3: How can I prevent precipitation when preparing and adding this compound to my cultures?

A3: Preventing precipitation involves optimizing both the stock solution preparation and the dilution procedure. Here are key strategies:

  • Prepare a High-Concentration Stock: Create a concentrated stock solution in 100% DMSO (e.g., 10-20 mM).[2] This allows you to add a very small volume to your culture medium, minimizing the final DMSO concentration.[2]

  • Perform Serial Dilutions in Solvent: If you are performing a dose-response experiment, make serial dilutions of your compound in 100% DMSO, not in the aqueous medium.[2]

  • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically well below 0.5%, and ideally at or below 0.1% for many cell lines.[2][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]

  • Optimize the Dilution Method: Do not add the compound stock directly to the full volume of medium. Instead, add the small volume of stock solution to a smaller aliquot of pre-warmed medium, mix thoroughly, and then add this mixture to the rest of the culture.[7] An even better method is to add the culture medium drop-wise into your stock solution while vortexing or stirring vigorously before bringing it to the final volume.[7]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature shifts, such as adding a cold stock to warm media, can decrease solubility.[3]

  • Check for Media Compatibility: Some media components can react with the compound or reduce its solubility.[3][8] If problems persist, consider testing solubility in a simpler buffered saline solution (e.g., PBS) first.

Q4: What should I do if I see a precipitate or cloudiness in my culture medium after adding this compound?

A4: If you observe precipitation, the effective concentration of your compound in the solution is unknown and likely much lower than intended. The precipitate itself could also be toxic to the cells.[3] Do not proceed with the experiment using that flask or plate. The best course of action is to discard the culture and optimize your protocol by:

  • Lowering the final concentration of this compound.

  • Preparing a more concentrated stock solution to reduce the volume added.

  • Revisiting the dilution technique as described in A3.[7]

  • Filtering the final medium after adding the compound is not recommended as it will remove the precipitated drug, leading to an inaccurate final concentration.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for working with hydrophobic compounds like this compound in cell culture.

ParameterRecommended Value/RangeRationale & Notes
Stock Solution Solvent High-purity DMSO or EthanolDMSO is generally preferred for its high solubilizing capacity.[5]
Stock Solution Concentration 100x to 1000x of the final concentrationMinimizes the volume of solvent added to the culture medium.[9]
Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)Most cell lines tolerate DMSO at 0.1-0.5%.[2] Higher concentrations can be toxic and affect cell physiology.[6]
Final Ethanol Concentration ≤ 0.5% Ethanol can also be toxic at higher concentrations; tolerance varies by cell line.[5][6]
Stock Solution Storage -20°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and light exposure.[4][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Preparation: Work in a sterile biosafety cabinet. Wear appropriate personal protective equipment (PPE).

  • Weighing: Carefully weigh the required amount of this compound powder using an analytical balance. For a 10 mM solution, you will need [Molecular Weight of this compound in g/mol ] x 0.01 grams per liter of DMSO.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO.[10]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[10] Gentle warming in a 37°C water bath can aid dissolution if needed, but be mindful of compound stability.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use, light-protected aliquots (e.g., amber tubes).[9] Store the aliquots at -20°C.[11]

Protocol 2: Dilution and Addition of this compound to Cell Culture

This protocol is for treating cells in a 6-well plate (2 mL medium per well) with a final this compound concentration of 10 µM.

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.[10]

  • Pre-warm Medium: Warm the required volume of complete cell culture medium in a 37°C water bath.

  • Calculate Volume: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is needed. For a 2 mL culture volume, you will add 2 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

  • Dilution Step: Pipette 2 µL of the 10 mM stock solution into a sterile microcentrifuge tube. Add 100-200 µL of the pre-warmed medium to this tube and mix immediately and vigorously by pipetting up and down.[7]

  • Final Addition: Transfer the pre-diluted this compound mixture from the microcentrifuge tube into the corresponding well of the 6-well plate containing the remaining volume of medium (1.8-1.9 mL). Gently swirl the plate to ensure even distribution.

  • Vehicle Control: In a separate well, add 2 µL of pure DMSO to 2 mL of medium to serve as a vehicle control.[12]

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂).[12]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Addition to Cell Culture cluster_troubleshooting Precipitation Checkpoints cluster_solution Solutions weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot check1 Observe for full dissolution dissolve->check1 thaw Thaw Stock Aliquot predilute Pre-dilute stock in small volume of warm medium thaw->predilute add_to_cells Add to final culture volume predilute->add_to_cells incubate Incubate Cells add_to_cells->incubate check2 Visually inspect for precipitate/cloudiness add_to_cells->check2 vortex Vortex / Gentle Warming check1->vortex Incomplete? optimize Optimize Protocol: - Lower final concentration - Adjust dilution method check2->optimize Precipitate? vortex->dissolve optimize->predilute Retry

Caption: Workflow for preventing this compound precipitation.

kinase_inhibition_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response This compound This compound This compound->raf This compound->mek This compound->erk note This compound is a kinase inhibitor that can block signaling at multiple points in pathways like the MAPK/ERK cascade.

Caption: Generalized kinase inhibition by this compound.

References

Technical Support Center: Deoxytopsentin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using deoxytopsentin in biochemical assays. While this compound is a valuable research tool, it is crucial to be aware of potential assay interference mechanisms that can lead to misleading data. This guide focuses on identifying and mitigating common issues such as promiscuous inhibition and compound aggregation.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is unusually steep and reaches 100% inhibition abruptly. What could be the cause?

An unusually steep dose-response curve is a hallmark of promiscuous inhibition, often caused by the formation of compound aggregates at a critical concentration. These aggregates can non-specifically sequester and inhibit the enzyme, leading to a sudden and complete loss of activity. It is recommended to perform control experiments to investigate this possibility (see Troubleshooting Guide).

Q2: I observe inhibition in my primary biochemical assay, but this activity does not translate to my cell-based assays. Why might this be?

Discrepancies between biochemical and cell-based assay results can arise from several factors. One common reason is that the compound may be a promiscuous inhibitor in the simplified environment of a biochemical assay. Cell membranes, cellular efflux pumps, and the presence of other proteins and biomolecules in a cellular context can prevent the compound from reaching its intended target or from forming inhibitory aggregates.

Q3: How can I determine if this compound is acting as a promiscuous inhibitor in my assay?

A standard method to test for aggregation-based promiscuous inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%). If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests an aggregation-based mechanism.

Q4: Are there any known off-targets for this compound that could be interfering with my assay?

Comprehensive public kinase selectivity profiling data for this compound is limited. As a derivative of the natural product topsentin, which is known to inhibit a number of kinases, this compound may also have a range of on- and off-target kinases. Without a broad kinase screen, it is difficult to definitively rule out off-target effects. If your assay involves kinases, it is crucial to consider the possibility that this compound is inhibiting a kinase other than your primary target.

Q5: What can I do to mitigate potential solubility issues with this compound in my assays?

This compound is a hydrophobic molecule, and poor solubility can lead to precipitation and aggregation. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. It is also important to visually inspect your assay plates for any signs of precipitation. Performing solubility tests under your specific assay conditions is recommended.

Troubleshooting Guide

If you are observing unexpected or inconsistent results with this compound, follow this troubleshooting guide to diagnose potential assay interference.

Problem 1: Suspected Promiscuous Inhibition by Aggregation

Symptoms:

  • Unusually steep dose-response curve.

  • High level of inhibition that is not dose-dependent in a predictable manner.

  • Inconsistent results between experiments.

  • Lack of correlation between biochemical and cell-based assay data.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Promiscuous Inhibition A Observe Unexpected Inhibition B Perform Detergent Sensitivity Assay (e.g., 0.01% Triton X-100) A->B C Is Inhibition Significantly Reduced? B->C D Yes: Likely Aggregation-Based Promiscuous Inhibition C->D Yes E No: Inhibition is Likely Mechanism-Based C->E No G Validate with Orthogonal Assays (e.g., SPR, ITC) D->G F Consider Off-Target Effects or Other Artifacts E->F

Caption: Workflow for diagnosing aggregation-based promiscuous inhibition.

Detailed Steps:

  • Detergent Sensitivity Assay: Repeat your standard biochemical assay with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Run a dose-response curve for this compound in the presence and absence of the detergent.

  • Analyze Results: If the IC50 value of this compound increases significantly or the inhibition is completely abolished in the presence of the detergent, this is strong evidence for aggregation-based inhibition.

  • Orthogonal Assays: If possible, use orthogonal, biophysical methods that are less prone to aggregation artifacts, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm a direct interaction between this compound and your target protein.

Problem 2: Potential Off-Target Kinase Inhibition

Symptoms:

  • Inhibition is observed in a kinase assay.

  • The cellular phenotype does not align with the known function of the primary target kinase.

  • Lack of specific kinase selectivity data for this compound.

Troubleshooting Signaling Pathway:

G cluster_1 Investigating Off-Target Kinase Effects cluster_2 This compound cluster_3 Potential Targets cluster_4 Cellular Response This compound This compound Target_Kinase Primary Target Kinase This compound->Target_Kinase Intended Inhibition Off_Target_Kinase Off-Target Kinase(s) This compound->Off_Target_Kinase Potential Unintended Inhibition Expected_Phenotype Expected Phenotype Target_Kinase->Expected_Phenotype Observed_Phenotype Observed Phenotype Off_Target_Kinase->Observed_Phenotype

Caption: Potential for off-target kinase inhibition by this compound.

Detailed Steps:

  • Literature Review: Search for any published data on the kinase targets of topsentin and its analogs to identify potential off-targets for this compound.

  • Counter-Screening: If resources permit, screen this compound against a panel of kinases, particularly those that are functionally related to your primary target or are known to be inhibited by similar chemical scaffolds.

  • Use a More Selective Inhibitor: As a control, use a well-characterized, highly selective inhibitor for your target kinase to see if it recapitulates the cellular phenotype observed with this compound. If it does not, it suggests that the effects of this compound may be due to off-target inhibition.

Quantitative Data

Comprehensive kinase selectivity data for this compound is not widely available in the public domain. Researchers should exercise caution when interpreting results and consider performing their own selectivity profiling. The following table summarizes known inhibitory activities; however, this is not an exhaustive list of potential targets.

TargetAssay TypeIC50 (µM)
Cyclin-dependent kinase 5 (CDK5)/p25Kinase Assay0.2
Casein kinase 1 (CK1)Kinase Assay0.7
Protein Kinase A (PKA)Kinase Assay> 10
Protein Kinase C (PKC)Kinase Assay> 10

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay for Aggregation-Based Inhibition

Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.

Materials:

  • Test compound (e.g., this compound)

  • Target enzyme and substrate

  • Assay buffer

  • 10% Triton X-100 stock solution

  • DMSO (or other suitable solvent for the compound)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of the test compound in DMSO.

  • Prepare two sets of assay buffer: one with and one without 0.02% Triton X-100 (for a final concentration of 0.01% in the assay).

  • In a microplate, add the appropriate assay buffer to each well.

  • Add the serially diluted compound to the corresponding wells of both buffer sets. The final DMSO concentration should be kept constant (e.g., 1%).

  • Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress using a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.

  • Plot the dose-response curves and determine the IC50 values for both conditions.

Interpretation: A significant rightward shift in the IC50 curve or a dramatic decrease in maximal inhibition in the presence of Triton X-100 indicates that the compound's inhibitory activity is likely due to aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect the formation of sub-micrometer aggregates of the test compound in solution.

Materials:

  • Test compound (e.g., this compound)

  • Assay buffer

  • DMSO (or other suitable solvent)

  • DLS instrument

Procedure:

  • Prepare a series of concentrations of the test compound in the assay buffer, mimicking the concentrations used in the biochemical assay. Ensure the final DMSO concentration is consistent across all samples and matches the assay conditions.

  • Include a buffer-only control and a buffer with DMSO control.

  • Filter all solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other contaminants.

  • Analyze each sample using the DLS instrument according to the manufacturer's instructions.

  • Collect data on particle size distribution and scattering intensity.

Interpretation: The appearance of particles in the nanometer to micrometer range that increases with compound concentration is indicative of aggregate formation. This provides physical evidence to support the hypothesis of aggregation-based inhibition.

G cluster_0 Experimental Workflow for Investigating Assay Interference A Unexpected Assay Result B Step 1: Perform Detergent Sensitivity Assay A->B C Step 2: Perform Dynamic Light Scattering (DLS) B->C D Step 3: Counter-screen against Unrelated Enzymes/Targets C->D E Step 4: Confirm with Orthogonal Biophysical Methods D->E F Conclusion on Interference Mechanism E->F

Caption: A generalized experimental workflow to investigate assay interference.

Technical Support Center: Scaling Up Deoxytopsentin Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful scale-up of deoxytopsentin synthesis for preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most prevalent and scalable methods for this compound synthesis involve the condensation of two indole units with a central carbonyl-containing fragment. A common approach is the acid-catalyzed reaction of indole with an activated glyoxal derivative, such as indole-3-glyoxylyl chloride, or the direct condensation with a 2-oxoaldehyde.[1] For gram-scale synthesis, methods employing solid-supported catalysts like silica-supported ferric chloride have shown high yields and ease of purification.[2]

Q2: What are the critical parameters to control during the scale-up of this compound synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Indole reactions can be sensitive to temperature fluctuations, which may lead to side product formation.

  • Catalyst Loading: The ratio of catalyst to reactants is crucial for optimal conversion and minimizing byproducts.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and product solubility.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching and to prevent degradation of the product.

  • Purity of Starting Materials: Impurities in the starting indoles or aldehydes can lead to undesired side reactions and complicate purification.

Q3: How can the purity of scaled-up this compound be ensured for preclinical trials?

A3: Ensuring high purity for preclinical studies requires a robust purification strategy. High-performance liquid chromatography (HPLC) is a widely used method for the purification of indole alkaloids.[3][4][5] For large-scale purification, column chromatography using silica gel or reverse-phase media is often employed. It is crucial to characterize the final compound thoroughly using techniques like NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Q4: What are the typical biological activities of this compound relevant to preclinical studies?

A4: this compound and its analogues have demonstrated a range of biological activities, including potent antitumor, antiviral, and anti-inflammatory properties.[6] These activities make it a compelling candidate for preclinical investigation against various cancer cell lines and inflammatory models.

Q5: What are the general considerations for formulating this compound for in vivo studies?

A5: For in vivo studies, this compound needs to be formulated in a biocompatible vehicle that ensures its solubility and stability. The choice of formulation depends on the route of administration (e.g., intravenous, oral). Common formulation strategies for poorly soluble compounds include the use of co-solvents, surfactants, or complexing agents. It is essential to perform stability studies on the formulation to ensure the integrity of the compound during the course of the experiment.[7][8][9]

Q6: How should this compound be stored to maintain its stability?

A6: While specific stability data for this compound is not extensively published, as a general guideline for bioactive compounds, it is recommended to store the solid material in a tightly sealed container at -20°C, protected from light and moisture.[10] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C for short periods. Long-term storage of solutions is generally not recommended.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scaled-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider adding a fresh portion of the catalyst or extending the reaction time.
Degradation of the product.Indoles can be sensitive to strong acids and prolonged reaction times. Consider using a milder catalyst or reducing the reaction temperature. Ensure prompt work-up upon reaction completion.
Suboptimal catalyst activity.Ensure the catalyst is fresh and active. For solid-supported catalysts, ensure proper preparation and handling to maintain their catalytic efficiency.[2]
Formation of Multiple Byproducts N-acylation of the indole ring.This is a common side reaction in Friedel-Crafts acylation of indoles.[11][12] Using a milder Lewis acid or performing the reaction at a lower temperature can favor C3-acylation. Protecting the indole nitrogen with a suitable protecting group can also prevent this side reaction.
Polyalkylation or polymerization of indole.This can occur in the presence of strong acids.[12][13] Using a less reactive acylating agent or a milder catalyst can minimize these side reactions. Controlling the stoichiometry of the reactants is also crucial.
Oxidation of the indole ring.Indoles can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Difficulty in Product Purification Co-elution of impurities with the product.Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider using a different stationary phase (e.g., reverse-phase instead of normal-phase).
Poor solubility of the crude product.The crude product may contain polymeric byproducts that are difficult to dissolve. Trituration of the crude material with a suitable solvent can help remove these impurities before chromatographic purification.
Inconsistent Results Between Batches Variability in starting material quality.Ensure that the starting indoles and other reagents are of consistent purity for each batch.
Inconsistent reaction conditions.Strictly control all reaction parameters, including temperature, reaction time, and stirring rate, to ensure reproducibility.

Experimental Protocols

Proposed Gram-Scale Synthesis of this compound

This protocol is a proposed method adapted from literature procedures for the synthesis of bis(indolyl)methanes and related compounds on a gram scale.[1][2] Researchers should optimize these conditions for their specific laboratory setup.

Reaction: Condensation of Indole with Indole-3-glyoxylyl Chloride

  • Materials:

    • Indole (2 equivalents)

    • Indole-3-glyoxylyl chloride (1 equivalent)

    • Silica-supported Ferric Chloride (SiO₂-FeCl₃) (e.g., 0.1 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of indole (2 eq.) in anhydrous DCM under an inert atmosphere, add the silica-supported FeCl₃ catalyst (0.1 eq.).

    • Slowly add a solution of indole-3-glyoxylyl chloride (1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by TLC or HPLC.

    • Upon completion, filter the reaction mixture to remove the solid catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Parameter Value
Scale 10 mmol
Indole 2.34 g (20 mmol)
Indole-3-glyoxylyl chloride 2.08 g (10 mmol)
SiO₂-FeCl₃ (Variable, to be optimized)
Solvent (DCM) 100 mL
Temperature 0 °C to room temperature
Typical Yield >90% (based on similar reactions[2])

Visualizations

Deoxytopsentin_Synthesis Indole Indole Intermediate Azafulvenium Ion Intermediate Indole->Intermediate 1. Nucleophilic    attack Indole3GlyoxylylChloride Indole-3-glyoxylyl chloride Indole3GlyoxylylChloride->Intermediate 2. Catalyst    activation Catalyst SiO2-FeCl3 Catalyst->Intermediate This compound This compound Intermediate->this compound 3. Second indole    addition

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_preclinical Preclinical Studies Start Starting Materials (Indole, Indole-3-glyoxylyl chloride) Reaction Catalytic Condensation (SiO2-FeCl3, DCM) Start->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Crude Crude this compound Workup->Crude Purification Column Chromatography Crude->Purification Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Purification->Analysis Pure Pure this compound (>95%) Analysis->Pure Formulation Formulation Development Pure->Formulation InVivo In Vivo Efficacy & Toxicity Studies Formulation->InVivo Data Data Analysis InVivo->Data

Caption: Scaled-up synthesis and preclinical workflow.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Deoxytopsentin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the cytotoxic properties of the marine natural product deoxytopsentin against the well-established chemotherapeutic agent, doxorubicin. This guide provides a detailed examination of their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.

This compound, a bis-indole alkaloid isolated from marine sponges, has emerged as a compound of interest in anticancer research. This guide provides a comparative overview of its cytotoxic effects alongside doxorubicin, a cornerstone of many chemotherapy regimens. By presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways, this document aims to facilitate a deeper understanding of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and doxorubicin across various human cancer cell lines, as determined by in vitro cytotoxicity assays.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound NSCLC-N6Non-Small Cell Lung Cancer6.3 µg/mL
Topsentin (related) P388Murine Leukemia4 - 40 µM[1][2]
Nortopsentin analog A549Lung Cancer1.7 µM
Nortopsentin analog Colorectal CancerColorectal Cancer28.8 nM
Doxorubicin HepG2Hepatocellular Carcinoma12.18 ± 1.89 µM[3]
Huh7Hepatocellular Carcinoma> 20 µM[3]
UMUC-3Bladder Cancer5.15 ± 1.17 µM[3]
VMCUB-1Bladder Cancer> 20 µM[3]
TCCSUPBladder Cancer12.55 ± 1.47 µM[3]
BFTC-905Bladder Cancer2.26 ± 0.29 µM[3]
A549Lung Cancer> 20 µM[3]
HeLaCervical Cancer2.92 ± 0.57 µM[3]
MCF-7Breast Cancer2.50 ± 1.76 µM[3]
M21Melanoma2.77 ± 0.20 µM[3]
SNU449Hepatocellular Carcinoma> 200 µM (24h)[4]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to determine the IC50 values of therapeutic compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water to remove the TCA and air dry.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein. Calculate the percentage of cell growth for each concentration relative to the control and determine the IC50 value from the dose-response curve.

Mechanisms of Action and Signaling Pathways

This compound and Bis-indole Alkaloids

This compound belongs to the bis-indole alkaloid family of marine natural products. While the precise signaling cascade of this compound is still under active investigation, the general anticancer mechanisms of bis-indole alkaloids involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] Some related compounds, like topsentin, have been shown to inhibit DNA and RNA synthesis by binding to the minor groove of DNA.[1][2] Furthermore, analogs of nortopsentin, a related compound, have been demonstrated to cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division, and inhibit cyclin-dependent kinase 1 (CDK1).[8] The cytotoxic effects of many bis-indole alkaloids are also mediated through the modulation of key signaling pathways such as the MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[6][7]

Deoxytopsentin_Pathway This compound This compound (Bis-indole Alkaloid) DNA DNA Minor Groove Binding This compound->DNA CDK1 CDK1 Inhibition This compound->CDK1 PI3K_AKT PI3K/AKT/mTOR Pathway Modulation This compound->PI3K_AKT MAPK MAPK Pathway Modulation This compound->MAPK Synthesis Inhibition of DNA & RNA Synthesis DNA->Synthesis G2M G2/M Phase Cell Cycle Arrest Synthesis->G2M CDK1->G2M Apoptosis Apoptosis G2M->Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis

Caption: Proposed mechanism of action for this compound.

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with multiple cytotoxic mechanisms. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.[8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. These highly reactive molecules cause oxidative damage to DNA, proteins, and lipids, contributing to apoptosis.[1]

  • Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.[7][9]

  • Cell Cycle Arrest: Doxorubicin-induced DNA damage activates cell cycle checkpoints, primarily causing cells to arrest in the G2/M phase, preventing them from entering mitosis with damaged DNA.[6][10]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Extrinsic_Apoptosis Extrinsic Apoptosis (Death Receptor Pathway) Doxorubicin->Extrinsic_Apoptosis Upregulates Fas DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Intrinsic_Apoptosis Intrinsic Apoptosis (Mitochondrial Pathway) DNA_Damage->Intrinsic_Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest Oxidative_Stress->Intrinsic_Apoptosis Caspase_Activation Caspase Activation Intrinsic_Apoptosis->Caspase_Activation Extrinsic_Apoptosis->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G2M_Arrest->Apoptosis

Caption: Multifaceted mechanism of action of Doxorubicin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Incubation1 24h Incubation (Cell Adhesion) Seeding->Incubation1 Treatment Treatment with Compound (Varying Concentrations) Incubation1->Treatment Incubation2 24-72h Incubation (Compound Exposure) Treatment->Incubation2 Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation2->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis: Calculate % Viability & IC50 Measurement->Analysis End End: Determine Compound Potency Analysis->End

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

This comparative guide highlights the distinct cytotoxic profiles of this compound and doxorubicin. While doxorubicin remains a potent and well-understood chemotherapeutic with a broad spectrum of activity, its clinical use is often limited by significant side effects. This compound and its parent family of bis-indole alkaloids represent a promising area of research for the development of novel anticancer agents. Their unique mechanisms of action, including the potential for CDK inhibition and modulation of key signaling pathways, may offer new therapeutic avenues. Further investigation into the specific molecular targets of this compound and its efficacy in a wider range of cancer models is warranted to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Deoxytopsentin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxytopsentin, a marine-derived bis-indole alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of this compound's validated mechanisms of action, supported by experimental data, to offer researchers a clear perspective on its potential as a therapeutic agent.

I. Overview of this compound's Bioactivity

This compound and its close analog, topsentin, have demonstrated a range of biological effects, primarily centered around anti-inflammatory, antimicrobial, and cytotoxic activities. These effects are attributed to the molecule's ability to interact with various cellular targets and modulate key signaling pathways. This guide will delve into the specifics of these interactions and compare this compound's performance with other relevant compounds.

II. Kinase Inhibition Profile

While a comprehensive kinase panel screening for this compound is not widely published, studies have identified its inhibitory activity against specific kinases, suggesting a targeted mechanism of action rather than broad-spectrum kinase inhibition.

A. Pyruvate Kinase (PK) Inhibition

This compound has been identified as a potent inhibitor of Pyruvate Kinase from the methicillin-resistant Staphylococcus aureus (MRSA), a critical enzyme in bacterial glycolysis. This makes it a promising candidate for the development of novel antibiotics.

Table 1: Comparison of this compound Analogues as MRSA Pyruvate Kinase Inhibitors [1]

CompoundMRSA PK IC₅₀ (nM)Selectivity over human PK isoforms
cis-3,4-dihyrohamacanthin B16>166-fold
Bromothis compound60>166-fold

Experimental Protocol: MRSA Pyruvate Kinase Activity Assay [1]

Pyruvate kinase activity is determined using a continuous assay coupled to lactate dehydrogenase. The assay measures the change in absorbance at 340 nm resulting from the oxidation of NADH. The reaction mixture contains 60 mM Na+-HEPES (pH 7.5), 5% glycerol, 67 mM KCl, 6.7 mM MgCl₂, 1 mM ADP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, and 10 units/ml of lactate dehydrogenase. The reaction is initiated by the addition of the PK enzyme, and the absorbance is monitored using a microplate spectrophotometer.

B. Cyclin-Dependent Kinase 1 (CDK1) Inhibition

While direct inhibition of CDK1 by this compound has not been explicitly demonstrated, a derivative of its synonym, topsentin, has been shown to inhibit CDK1, a key regulator of the cell cycle. This suggests that the bis-indole alkaloid scaffold could be a promising starting point for the development of CDK1 inhibitors for cancer therapy. Further studies are needed to quantify the direct inhibitory effect of this compound on CDK1.

III. Anti-inflammatory Mechanism of Action

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and its upstream signaling pathways.

A. COX-2 Inhibition

Topsentin, a synonym of this compound, has been shown to suppress the expression of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[2]

Experimental Protocol: Western Blot for COX-2 Expression [3]

Human keratinocyte HaCaT cells are irradiated with UVB to induce COX-2 expression. Following irradiation, the cells are treated with varying concentrations of topsentin. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is probed with a primary antibody specific for COX-2 and a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence detection system.

B. Modulation of Upstream Signaling Pathways

The anti-inflammatory effects of topsentin are further mediated by its ability to modulate signaling pathways that regulate COX-2 expression, namely the AP-1 and MAPK pathways.[2][3]

G UVB UVB Irradiation MAPK MAPK Pathway UVB->MAPK This compound This compound This compound->MAPK AP1 AP-1 This compound->AP1 COX2 COX-2 Expression This compound->COX2 MAPK->AP1 AP1->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins

Caption: this compound's anti-inflammatory signaling pathway.

IV. Cytotoxic Activity and DNA Interaction

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. This activity is, at least in part, attributed to its ability to interact directly with DNA.

Table 2: Cytotoxicity of Topsentin against various cell lines

Cell LineIC₅₀ (µM)
P388 (murine leukemia)4 - 40
B16 (murine melanoma)4 - 40

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

A. DNA Minor Groove Binding

Studies have shown that topsentin interacts with DNA by binding to the minor groove. This interaction is non-intercalative and has been confirmed through competitive binding experiments with known minor groove binders.

Experimental Protocol: DNA Binding Assay (Competitive Displacement)

The binding of this compound to DNA can be assessed using a competitive displacement assay with a fluorescent DNA probe that binds to the minor groove, such as DAPI (4',6-diamidino-2-phenylindole). The fluorescence of the DNA-DAPI complex is measured in the absence and presence of increasing concentrations of this compound. A decrease in fluorescence intensity indicates that this compound is displacing DAPI from the minor groove of the DNA.

G cluster_0 Experimental Workflow start Prepare DNA-DAPI complex add_this compound Add increasing concentrations of this compound start->add_this compound measure_fluorescence Measure Fluorescence Intensity add_this compound->measure_fluorescence analyze Analyze data to determine displacement and binding measure_fluorescence->analyze

Caption: Workflow for DNA minor groove binding assay.

V. Comparison with Other Inhibitors

A direct, comprehensive comparison of this compound with a wide range of other kinase inhibitors is challenging due to the limited publicly available data. However, based on its known targets, a comparative analysis can be made.

  • vs. Other MRSA PK Inhibitors: this compound's low nanomolar IC₅₀ and high selectivity for MRSA PK over human isoforms make it a strong candidate in this class. Further comparative studies with other novel MRSA PK inhibitors are warranted.

  • vs. COX-2 Inhibitors: this compound's mechanism of inhibiting COX-2 expression and its upstream signaling pathways is distinct from many non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit the enzyme's activity. This could potentially lead to a different side-effect profile.

  • vs. DNA Minor Groove Binders: this compound joins a class of compounds that exert their cytotoxic effects through DNA interaction. A detailed comparison of its binding affinity and sequence specificity with other minor groove binders would be beneficial.

VI. Conclusion

This compound presents a multifaceted mechanism of action, with validated inhibitory effects on MRSA Pyruvate Kinase and the COX-2 signaling pathway, as well as cytotoxic activity through DNA minor groove binding. Its potential as a lead compound for the development of novel antibiotics, anti-inflammatory agents, and anticancer drugs is evident. Further research, including comprehensive kinase profiling and in vivo efficacy studies, is crucial to fully elucidate its therapeutic potential and to provide a more detailed comparison with existing drugs. This guide serves as a foundational resource for researchers to understand and build upon the current knowledge of this compound's mechanism of action.

References

A Comparative Analysis of Deoxytopsentin and its Synthetic Analogs: Potent Inhibitors of MRSA Pyruvate Kinase and Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Deoxytopsentin, a bis-indole alkaloid isolated from marine sponges, has emerged as a promising scaffold for the development of new therapeutic agents. Its potent biological activities, including antibacterial and anticancer effects, have spurred the synthesis of a wide array of analogs aimed at enhancing efficacy and selectivity. This guide provides a comparative analysis of this compound and its key synthetic analogs, presenting experimental data on their performance, detailed methodologies for crucial experiments, and visualizations of the underlying signaling pathways and synthetic workflows.

This comprehensive comparison is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds and guide future research endeavors.

Data Presentation: A Quantitative Comparison

The biological activities of this compound and its synthetic analogs have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of their inhibitory potency against Methicillin-resistant Staphylococcus aureus (MRSA) Pyruvate Kinase (PK) and their antiproliferative activity against various cancer cell lines.

CompoundModificationMRSA PK IC50 (nM)[1][2]Antibacterial MIC (µg/mL)[1]Reference
This compound Analogs
Compound 75Synthetic bisindole based on this compound60~10Veale, C. G. L., et al. (2015). Journal of Natural Products, 78(3), 355-362.[2]
Compound 76Synthetic bisindole based on this compound16~10Veale, C. G. L., et al. (2015). Journal of Natural Products, 78(3), 355-362.[2]
Compound 77Synthetic analog of compounds 75 and 761.4Not ReportedVeale, C. G. L., et al. (2015). Journal of Natural Products, 78(3), 355-362.[2]
Nortopsentin Analogs
2,5-bis(3′-indolyl)pyrrole 1aPyrrole central ringNot ReportedNot ReportedCarbone, A., et al. (2015). Marine Drugs, 13(4), 1901-1924.[3]
2,5-bis(3′-indolyl)pyrrole 1bPyrrole central ringNot ReportedNot ReportedCarbone, A., et al. (2015). Marine Drugs, 13(4), 1901-1924.[3]
CompoundCancer Cell Line PanelMean IC50 (µM)[3]Reference
Nortopsentin Analogs
2,5-bis(3′-indolyl)pyrrole 1a42 human tumor cell lines1.54Carbone, A., et al. (2015). Marine Drugs, 13(4), 1901-1924.[3]
2,5-bis(3′-indolyl)pyrrole 1b42 human tumor cell lines0.67Carbone, A., et al. (2015). Marine Drugs, 13(4), 1901-1924.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

MRSA Pyruvate Kinase (PK) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the MRSA PK enzyme activity (IC50). The activity of pyruvate kinase is measured using a coupled-enzyme assay with lactate dehydrogenase (LDH).

Materials:

  • Recombinant MRSA Pyruvate Kinase

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and KCl)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add varying concentrations of the test compounds to the wells. A vehicle control (DMSO) should be included.

  • Initiate the reaction by adding a fixed concentration of MRSA PK to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADH to NAD+ by LDH is coupled to the formation of pyruvate by PK, resulting in a decrease in absorbance at 340 nm.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound and its synthetic analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.[4]

Signaling Pathways and Synthetic Workflow

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. Furthermore, understanding their synthesis is crucial for the development of new derivatives. The following diagrams, generated using Graphviz, illustrate these complex relationships.

Apoptosis Induction Pathway by Bis-indole Alkaloids

Bis-indole alkaloids, including this compound analogs, have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[5] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[5]

This compound This compound Analogs Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound analogs.

General Synthetic Workflow for Bis-indole Alkaloids

The synthesis of bis-indole alkaloids like this compound and its analogs often involves the coupling of two indole moieties, which can be achieved through various chemical strategies. A generalized workflow is depicted below.

Indole1 Indole Precursor 1 Activation Activation/ Functionalization Indole1->Activation Indole2 Indole Precursor 2 Indole2->Activation Coupling Coupling Reaction Activation->Coupling Bisindole_core Bis-indole Core Structure Coupling->Bisindole_core Modification Further Modifications/ Derivatization Bisindole_core->Modification Final_product This compound Analog Modification->Final_product

Caption: Generalized synthetic workflow for producing bis-indole alkaloids.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation and survival.[6] Several bis-indole alkaloids have been found to inhibit this pathway, contributing to their anticancer effects.[6]

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation This compound This compound Analogs This compound->Raf Inhibits This compound->MEK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound analogs.

References

Deoxytopsentin: A Comparative Analysis of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antimicrobial properties of the marine alkaloid Deoxytopsentin, benchmarking its efficacy against established antibiotics and elucidating its mechanism of action for researchers, scientists, and drug development professionals.

This compound, a bis-indole alkaloid originally isolated from marine sponges, has garnered significant interest within the scientific community for its potent biological activities. This guide provides a comprehensive cross-validation of its antimicrobial spectrum, presenting a comparative analysis with conventional antibiotics, detailed experimental protocols, and an exploration of its molecular mechanism of action.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of this compound and its analogs has been evaluated against a range of pathogenic microorganisms. While comprehensive data for this compound against a full panel of microbes is still emerging, studies on closely related analogs and initial findings for this compound itself provide valuable insights into its potential as an antimicrobial agent. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data, comparing it with the activity of standard antibiotics, Vancomycin (a glycopeptide effective against Gram-positive bacteria) and Ciprofloxacin (a broad-spectrum fluoroquinolone).

MicroorganismThis compound & Analogs (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)Data not consistently available0.5 - 2.00.12 - 1.0
Staphylococcus aureus (MRSA)< 12.5 (this compound)1.0 - 4.00.12 - >100
Enterococcus faecalisData not consistently available1.0 - 4.00.25 - 2.0
Gram-Negative Bacteria
Escherichia coliData not consistently availableResistant0.015 - 1.0
Pseudomonas aeruginosaData not consistently availableResistant0.06 - 4.0
Fungi
Candida albicansBroad-spectrum activity of analogs reportedNot applicableNot applicable
Phytopathogenic FungiPotent activity of analogs reported (EC50 4-5 mg/kg)Not applicableNot applicable

Note: Data for this compound is limited, and the table includes information on its analogs to provide a broader perspective on the potential of this class of compounds. Direct comparative studies providing MIC values of this compound against a wide range of microbial strains are still needed for a complete cross-validation.

Mechanism of Action: Targeting Pyruvate Kinase and Disrupting Membranes

Research into the mechanism of action of this compound and its bis-indole alkaloid relatives has revealed a multi-faceted approach to inhibiting microbial growth. A primary target is the enzyme pyruvate kinase (PK) , a crucial component of the glycolytic pathway.

This compound has been shown to be a potent and selective inhibitor of pyruvate kinase in methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3][4]. By inhibiting this enzyme, this compound disrupts the central carbon metabolism of the bacteria, leading to a depletion of ATP and ultimately cell death. Computational studies suggest that these inhibitors bind to a specific region of the enzyme that is distinct from the active site, indicating a potential for overcoming resistance mechanisms that target the active site of other drugs[1].

In addition to enzymatic inhibition, some bis-indole alkaloids have been found to disrupt the integrity of the bacterial cell membrane[5][6][7]. This membrane permeabilization leads to the leakage of essential cellular components and contributes to the bactericidal activity of these compounds. This dual mechanism of action, targeting both a key metabolic enzyme and the cell membrane, makes this compound and its analogs promising candidates for combating drug-resistant bacteria.

This compound's Dual Mechanism of Action This compound This compound PyruvateKinase Bacterial Pyruvate Kinase This compound->PyruvateKinase Inhibits CellMembrane Bacterial Cell Membrane This compound->CellMembrane Disrupts Glycolysis Glycolysis MembranePermeabilization Membrane Permeabilization ATP ATP Production Glycolysis->ATP Leads to CellDeath Bacterial Cell Death ATP->CellDeath Depletion leads to IonLeakage Ion & Metabolite Leakage MembranePermeabilization->IonLeakage Causes IonLeakage->CellDeath Leads to

This compound's dual action on bacteria.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound and its comparison with other agents relies on standardized in vitro susceptibility testing methods. The following protocols are fundamental to generating the data presented in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound and comparator antibiotic stock solutions

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound and comparator antibiotics in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the antimicrobial dilutions.

  • Include a positive control (microbe in broth without antibiotic) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Workflow for MIC Determination via Broth Microdilution Start Start PrepDilutions Prepare Serial Dilutions of Antimicrobials in 96-well Plate Start->PrepDilutions PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepDilutions->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read MIC (Lowest Concentration with No Growth) Incubate->ReadResults End End ReadResults->End

Workflow for MIC determination.
Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound and comparator antibiotic solutions of known concentration

  • Incubator

Procedure:

  • A standardized microbial inoculum is uniformly swabbed onto the surface of an MHA plate.

  • Sterile paper disks are impregnated with a known concentration of this compound or a comparator antibiotic.

  • The impregnated disks are placed on the surface of the inoculated agar plate.

  • The plate is incubated under appropriate conditions.

  • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.

  • If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and correlated with susceptibility.

Conclusion and Future Directions

This compound and its analogs represent a promising class of antimicrobial compounds with a novel dual mechanism of action that includes the inhibition of the essential bacterial enzyme pyruvate kinase and the disruption of the cell membrane. While initial studies have demonstrated significant activity, particularly against Gram-positive bacteria like MRSA, a comprehensive cross-validation of this compound's antimicrobial spectrum is still required.

Future research should focus on:

  • Comprehensive antimicrobial screening: Determining the MIC values of pure this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

  • Direct comparative studies: Performing head-to-head comparisons of this compound with a wider range of first-line antibiotics to accurately position its therapeutic potential.

  • In-depth mechanistic studies: Further elucidating the molecular interactions of this compound with its targets and investigating its potential to overcome existing antibiotic resistance mechanisms.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of infection.

The continued exploration of this compound and other marine-derived natural products holds significant promise for the discovery and development of new and effective treatments to combat the growing threat of antimicrobial resistance.

References

A Head-to-Head Comparison of Deoxytopsentin with Other Marine Natural Products in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the marine natural product Deoxytopsentin with other notable marine-derived compounds, focusing on their anticancer and anti-inflammatory properties. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.

Introduction to this compound

This compound is a bis-indole alkaloid first isolated from marine sponges of the Spongosorites genus. It belongs to the topsentin class of marine natural products, which are known for their diverse biological activities. Structurally, it is characterized by two indole rings linked by an imidazole moiety. This compound and its analogs have garnered significant interest in the scientific community for their potential as therapeutic agents, particularly in the fields of oncology and inflammation.

Comparative Analysis: this compound vs. Other Marine Natural Products

This section provides a head-to-head comparison of this compound with other well-studied marine natural products: Halichondrin B (and its synthetic analog Eribulin) and Bryostatin 1. The comparison focuses on their mechanisms of action, and reported potencies in preclinical studies.

Mechanism of Action

The therapeutic effects of these marine natural products stem from their distinct mechanisms of action at the molecular level.

  • This compound and Topsentins: These compounds have a dual mechanism of action. They have been shown to interact with DNA, likely binding to the minor groove, which can lead to the inhibition of DNA synthesis[1]. Additionally, they exhibit anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade[2].

  • Halichondrin B and Eribulin: Halichondrin B, isolated from the marine sponge Halichondria okadai, and its synthetic, structurally simplified analog Eribulin, are potent antimitotic agents[3]. Their mechanism involves the inhibition of microtubule dynamics. They bind to the vinca domain on β-tubulin, leading to the suppression of microtubule polymerization and sequestration of tubulin into non-functional aggregates. This disruption of the microtubule network results in G2/M cell cycle arrest and subsequent apoptosis[4][5].

  • Bryostatin 1: This macrocyclic lactone, produced by the marine bryozoan Bugula neritina, is a potent modulator of protein kinase C (PKC)[2][6]. Bryostatin 1 can both activate and, upon prolonged exposure, downregulate various PKC isozymes. This modulation of PKC activity affects multiple downstream signaling pathways that control cell proliferation, differentiation, and apoptosis[2][6].

Data Presentation: Anticancer and Anti-inflammatory Activity

The following tables summarize the quantitative data on the biological activities of this compound and the selected marine natural products. It is crucial to note that the data presented is compiled from different studies, and direct comparison of IC50/ED50 values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: In Vitro Anticancer Activity of Selected Marine Natural Products

CompoundCancer Cell LineAssayIC50/GI50Reference
This compoundNSCLC-N6 (Human bronchopulmonary)Cytotoxicity6.3 µg/mL[7][8]
This compoundBreast CancerProliferation10.7 µg/mL[7]
This compoundHepG2 (Hepatoma)Proliferation3.3 µg/mL[7]
Bromothis compoundK562 (Human leukemia)Cytotoxicity0.6 µg/mL[9]
Isobromothis compoundK562 (Human leukemia)Cytotoxicity2.1 µg/mL[9]
TopsentinP-388 (Murine leukemia)Proliferation3 µg/mL[7]
TopsentinHCT-8, A-549, T47D (Human tumor cells)Proliferation20 µg/mL[7]
Nortopsentin AP388 (Murine leukemia)Cytotoxicity7.6 µg/mL[4]
Nortopsentin BP388 (Murine leukemia)Cytotoxicity7.8 µg/mL[4]
Nortopsentin CP388 (Murine leukemia)Cytotoxicity1.7 µg/mL[4]
Halichondrin BL1210 (Murine leukemia)Cytotoxicity0.3 nM[3]
Eribulin MesylateVarious Human Cancer Cell LinesProliferationnanomolar range
Bryostatin 1P388 (Murine leukemia)Growth Inhibition~200-fold increase with tamoxifen[2]

Table 2: In Vitro Anti-inflammatory Activity of Selected Marine Natural Products

CompoundAssayMeasurementED50/IC50Reference
TopsentinUVB-irradiated HaCaT cellsPGE2 secretion1.22 µM
Nortopsentin CTPA-induced mouse ear edemaEdema inhibition8 µ g/ear [4]
Hamacanthin BTPA-induced mouse ear edemaEdema inhibition1.5 µ g/ear [4]
TopsentinTPA-induced mouse ear edemaEdema inhibition20 µ g/ear [4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Proliferation Assay

Objective: To determine the cytotoxic or anti-proliferative effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of a compound on the activity of the COX-2 enzyme.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid. A probe is used that fluoresces upon reaction with PGG2.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX probe, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).

  • Inhibitor Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, heme cofactor, and the test compound dilutions. Include a positive control (a known COX-2 inhibitor like celecoxib) and a no-inhibitor control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound/Topsentin, Halichondrin B/Eribulin, and Bryostatin 1.

Deoxytopsentin_Topsentin_Pathway Receptor Receptor MAPK_p MAPK (p38, ERK, JNK) Receptor->MAPK_p AP1 AP-1 (c-Jun, c-Fos) MAPK_p->AP1 COX2_gene COX-2 Gene AP1->COX2_gene COX2_protein COX-2 Protein Prostaglandins Prostaglandins (e.g., PGE2) COX2_protein->Prostaglandins COX2_gene->COX2_protein Translation DNA DNA This compound This compound/ Topsentin This compound->MAPK_p Inhibition This compound->DNA Binds to minor groove

Caption: this compound/Topsentin signaling pathway.

HalichondrinB_Eribulin_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Dysfunctional Apoptosis Apoptosis G2M_Arrest->Apoptosis HalichondrinB Halichondrin B/ Eribulin HalichondrinB->Tubulin Binds to Vinca Domain HalichondrinB->Microtubules Inhibits Growth

Caption: Halichondrin B/Eribulin signaling pathway.

Bryostatin1_Pathway PKC Protein Kinase C (PKC) Downstream Downstream Effectors PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition Differentiation Cell Differentiation Downstream->Differentiation Induction Apoptosis Apoptosis Downstream->Apoptosis Induction Bryostatin1 Bryostatin 1 Bryostatin1->PKC Modulation (Activation/Downregulation)

References

Safety Operating Guide

Safe Disposal of Deoxytopsentin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific institutional and local regulations for chemical waste disposal may vary. This document provides general guidance based on established laboratory safety principles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific procedures and requirements before disposing of any chemical waste.

I. Chemical and Physical Properties of Deoxytopsentin

Understanding the known properties of a substance is the first step in a thorough risk assessment. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular FormulaC₂₀H₁₄N₄OPubChem[1]
Molecular Weight326.4 g/mol PubChem[1]
IUPAC Name1H-indol-3-yl-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanonePubChem[1]
CAS Number112515-42-1PubChem[1]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, the toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it is prudent to handle this compound with caution. Assume it may be harmful if swallowed, inhaled, or comes into contact with skin.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

III. This compound Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • This compound waste should be classified as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can react violently or produce toxic gases.[3] For instance, acids should be stored separately from bases, and cyanides or sulfides should be kept away from acids.[3]

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible container with a secure screw-top cap.[3] The container should not be filled beyond the neck to allow for expansion.[3] Plastic containers are often preferred for waste storage.[4]

  • Labeling: All waste containers must be clearly labeled.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[3][4]

  • Storage Conditions: Keep the waste container closed except when adding waste.[4] The SAA must be inspected weekly for any signs of leakage.[3]

  • Accumulation Limits: Do not exceed the accumulation limits for hazardous waste as defined by your institution and local regulations. Once a container is full, it must be removed from the SAA within three days.[3] Partially filled containers may remain in the SAA for up to one year.[3]

Step 4: Request for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Deoxytopsentin_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select and Label Waste Container don_ppe->select_container store_waste Store in Satellite Accumulation Area (SAA) select_container->store_waste inspect_saa Weekly SAA Inspection store_waste->inspect_saa leak_detected Leak Detected? inspect_saa->leak_detected manage_leak Manage Leak per EHS Protocol leak_detected->manage_leak Yes container_full Container Full? leak_detected->container_full No manage_leak->store_waste request_pickup Request EHS Pickup (within 3 days) container_full->request_pickup Yes continue_accumulation Continue Accumulation (Max 1 Year) container_full->continue_accumulation No end End: Waste Disposed by EHS request_pickup->end continue_accumulation->store_waste

References

Personal protective equipment for handling Deoxytopsentin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Deoxytopsentin

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and ingestion.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and airborne particles. A face shield offers broader protection for the entire face.
Respiratory Protection A fit-tested N95, N100, or P100 respirator should be used when handling the powder form to prevent inhalation of airborne particles.[1]This compound as a powder can become airborne, posing a significant inhalation risk.
Body Protection A disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the designated handling area.
Operational Plan for Handling Powdered this compound

Handling this compound in its powdered form requires stringent controls to minimize the risk of exposure.

Experimental Protocol: Weighing and Solubilizing this compound Powder

  • Preparation of Handling Area:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.

    • Cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and facilitate easy cleanup.

    • Assemble all necessary equipment and materials before starting, including vials, spatulas, solvent, and waste containers.

  • Donning PPE:

    • Put on all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, eye protection, and finally, outer gloves over the gown's cuffs.

  • Weighing the Compound:

    • Perform all manipulations with the powder inside the chemical fume hood or biological safety cabinet to control airborne particles.

    • Use a dedicated set of spatulas and weighing boats for this compound.

    • Carefully open the container with the powdered compound, avoiding any sudden movements that could aerosolize the powder.

    • Weigh the desired amount of this compound.

  • Solubilization:

    • Add the appropriate solvent to the vial containing the weighed this compound.

    • Close the vial securely and mix gently by vortexing or inversion until the compound is fully dissolved.

  • Post-Handling:

    • Clean all reusable equipment that came into contact with this compound with an appropriate deactivating solution or dispose of it as cytotoxic waste.

    • Wipe down the work surface with a deactivating agent.

    • Dispose of all single-use items, including the absorbent pad, weighing boat, and outer gloves, in a designated cytotoxic waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerDisposal Method
Unused/Expired this compound Original or sealed, clearly labeled container.Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.
Contaminated Solid Waste (Gloves, gowns, shoe covers, absorbent pads, etc.)Labeled, leak-proof, puncture-resistant cytotoxic waste container (often purple or yellow with a cytotoxic symbol).[2][3]All solid waste that has come into contact with this compound must be segregated from regular laboratory waste.[4] The container should be sealed when full and disposed of through the institutional hazardous waste program for incineration.[3]
Contaminated Liquid Waste (Solvent used for cleaning, etc.)Labeled, leak-proof, chemical-resistant waste container.Collect all liquid waste contaminated with this compound. Do not mix with other waste streams unless approved by your EHS office. Dispose of as hazardous chemical waste.
Contaminated Sharps (Needles, syringes, scalpels)Labeled, puncture-proof sharps container specifically for cytotoxic waste.[3]All sharps contaminated with this compound must be placed in a designated cytotoxic sharps container immediately after use.[3] The container should be sealed when full and disposed of via the institutional hazardous waste program.

Visualized Workflow

The following diagram illustrates the standard operating procedure for safely handling powdered this compound in a laboratory setting.

Deoxytopsentin_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Handling Area (Fume Hood/BSC with Absorbent Pad) don_ppe 2. Don Full PPE (Double Gloves, Gown, Respirator, Goggles) prep_area->don_ppe weigh 3. Weigh Powdered this compound don_ppe->weigh solubilize 4. Solubilize in Appropriate Solvent weigh->solubilize clean_equip 5. Clean or Dispose of Contaminated Equipment solubilize->clean_equip dispose_solid 6. Dispose of Solid Waste (Gloves, Pads) in Cytotoxic Bin clean_equip->dispose_solid doff_ppe 7. Doff PPE and Dispose dispose_solid->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxytopsentin
Reactant of Route 2
Deoxytopsentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.